Olean-12-ene-3,11-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H50O2 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol |
InChI |
InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20-24,31-32H,9-16,18H2,1-8H3 |
InChI Key |
UBUHIKQRNDOKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C2C1)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Olean-12-ene-3,11-diol: A Technical Guide to its Natural Sources and Isolation
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources and isolation protocols for Olean-12-ene-3,11-diol, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a consolidated resource for the procurement and purification of this promising bioactive compound.
Natural Occurrences of this compound
This compound has been identified in a select number of plant species, indicating a somewhat specialized distribution in the plant kingdom. The primary documented sources are detailed below. It is important to note that quantitative data regarding the concentration of this specific diol in these natural sources is limited in publicly available scientific literature.
Table 1: Documented Natural Sources of this compound
| Plant Species | Family | Plant Part | Reference |
| Onychium japonicum | Pteridaceae | Herbs | [1] |
| Celastrus angulatus | Celastraceae | Not Specified | [1] |
| Garcinia vilersiana | Clusiaceae | Bark | [2][3] |
Experimental Protocols for Isolation and Purification
A standardized, universally applicable protocol for the isolation of this compound has not been explicitly detailed in the literature. However, based on the established methodologies for the separation of oleanane-type triterpenoids from complex plant matrices, a general yet detailed workflow can be proposed. This protocol typically involves extraction, fractionation, and a series of chromatographic separations.
General Isolation Workflow
The isolation of this compound from its natural sources follows a multi-step process aimed at enriching and purifying the target compound from a crude plant extract. The general workflow is depicted in the diagram below.
Caption: Generalized workflow for the isolation of this compound.
Detailed Methodologies
2.2.1. Extraction
The initial step involves the extraction of secondary metabolites from the dried and powdered plant material. For triterpenoids, solvents of varying polarities are employed.
-
Non-polar Extraction: As evidenced by the isolation from the hexane extract of Garcinia vilersiana bark, a non-polar solvent like hexane can be effective.[2][3] This is advantageous as it limits the co-extraction of more polar compounds.
-
Polar Solvent Extraction: Alternatively, a more polar solvent such as methanol (B129727) can be used, as is common for the extraction of a broader range of metabolites from medicinal plants.
Example Protocol (Methanol Extraction):
-
The dried and pulverized plant material (e.g., 2.0 kg of Celastrus angulatus root bark) is refluxed with methanol (e.g., 6.0 L) for a specified duration (e.g., 2-3 hours).
-
The extraction is typically repeated multiple times (e.g., four times) to ensure exhaustive extraction.
-
The methanolic extracts are combined and concentrated under reduced pressure to yield the crude extract.
2.2.2. Fractionation
The crude extract, being a complex mixture, requires initial fractionation to enrich the triterpenoid content.
-
Solvent Partitioning: The crude extract can be suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The triterpenoid diols are expected to be present in the less polar fractions (hexane and chloroform).
-
Low-Pressure Column Chromatography: The crude extract can be adsorbed onto a macroporous resin or silica gel and eluted with a stepwise gradient of solvents (e.g., methanol-water mixtures of increasing polarity).
2.2.3. Chromatographic Purification
The triterpenoid-rich fraction is subjected to one or more rounds of column chromatography for further purification.
-
Silica Gel Column Chromatography: This is a standard technique for the separation of triterpenoids.
-
Stationary Phase: Silica gel (e.g., 200-300 mesh).
-
Mobile Phase: A gradient system of non-polar and moderately polar solvents is typically used. Common solvent systems include hexane-ethyl acetate, chloroform-methanol, or petroleum ether-acetone in a gradient elution. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC is often necessary.
-
Column: A reversed-phase column (e.g., C18) is commonly used for the separation of oleanane-type triterpenoids.
-
Mobile Phase: A gradient or isocratic system of methanol and water, or acetonitrile (B52724) and water, is typically employed.
-
Detection: A UV detector (at low wavelengths, e.g., 205-210 nm, as triterpenoids lack a strong chromophore) or a Refractive Index Detector (RID) can be used.
-
2.2.4. Structural Elucidation
The identity and purity of the isolated this compound are confirmed using spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the chemical structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
Challenges and Future Directions
The primary challenge in the study of this compound is the lack of quantitative data and detailed, reproducible isolation protocols from its known natural sources. Future research should focus on:
-
Quantitative Analysis: Development of validated analytical methods (e.g., HPLC-MS/MS) to quantify the concentration of this compound in Onychium japonicum, Celastrus angulatus, and Garcinia vilersiana.
-
Optimization of Isolation Protocols: Systematic investigation of different extraction and chromatographic conditions to develop a high-yield, scalable purification process.
-
Exploration of New Natural Sources: Screening of other species within the Pteridaceae, Celastraceae, and Clusiaceae families, as well as other medicinal plants, may reveal new and potentially richer sources of this compound.
This technical guide serves as a foundational resource for researchers interested in this compound. The provided information, compiled from the available literature, should facilitate the initiation of research into the isolation and biological evaluation of this intriguing natural product.
References
An In-depth Technical Guide to the Physicochemical Properties of Olean-12-ene-3,11-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olean-12-ene-3,11-diol is a naturally occurring pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class. Triterpenoids are a large and structurally diverse group of natural products derived from the cyclization of squalene. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols, and visualizes its interactions within key biological signaling pathways. This information is critical for its application in research and development, particularly in the fields of pharmacology and medicinal chemistry.
Physicochemical Properties
The physicochemical properties of this compound are fundamental to understanding its behavior in biological systems and for the design of effective delivery systems. A summary of the available quantitative data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₂ | [1][2] |
| Molecular Weight | 442.72 g/mol | [3] |
| CAS Number | 5282-14-4 | [1][3] |
| Appearance | Powder | [1] |
| Boiling Point | 523.0 ± 50.0 °C at 760 mmHg | [4] |
| Flash Point | 211.3 ± 24.7 °C | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
Note: There is inconsistency in the reported melting point for this compound, with some sources stating it is not available.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols relevant to the determination of the physicochemical properties of triterpenoids like this compound.
Determination of Solubility
A common method to determine the solubility of a triterpenoid extract involves the following steps:
-
Sample Preparation: Add an excess amount of the compound to a known volume (e.g., 1 mL) of the desired solvent (e.g., soybean oil, sunflower oil, olive oil, or various organic solvents).
-
Equilibration: Heat the samples to 40°C for 15 minutes to facilitate dissolution. Following this, maintain the samples under constant magnetic stirring for 48 hours at a controlled temperature of 25 ± 1°C to ensure equilibrium is reached.
-
Separation of Undissolved Solute: Centrifuge the samples at high speed (e.g., 18,840 g) for 30 minutes at 15°C to pellet the excess undissolved compound.
-
Analysis of Supernatant: Carefully recover the supernatant and filter it through a 0.45 µm filter to remove any remaining particulate matter.
-
Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., methanol) and determine the concentration of the dissolved compound using a spectrophotometer at a relevant wavelength (e.g., 210 nm). A calibration curve with a known standard of a similar triterpenoid, such as lupeol, can be used for quantification.[1]
Biological Activity and Signaling Pathways
This compound has been reported to exhibit a range of biological activities and interacts with several key signaling pathways, making it a compound of interest for therapeutic development.
Anti-inflammatory and Cytoprotective Effects
This compound has demonstrated potential in mitigating inflammation and cellular damage through various mechanisms:
-
PPARα/TFEB-Mediated Autophagy: It is suggested to improve conditions like Alzheimer's disease in rat models through the activation of PPARα and TFEB, key regulators of autophagy.[]
-
PI3K/AKT Pathway: The compound protects PC12 cells against corticosterone-induced injury by activating the PI3K/AKT signaling pathway, a crucial cascade for cell survival and proliferation.[]
-
Inhibition of NF-κB and Smad Nuclear Translocation: this compound can inhibit the nuclear translocation of NF-κB and Smads, which are critical transcription factors in the inflammatory response.[] This action leads to a reduction in the expression of pro-inflammatory cytokines.[]
Below is a diagram illustrating the logical relationship of these cytoprotective and anti-inflammatory mechanisms.
Caption: this compound's anti-inflammatory and cytoprotective mechanisms.
Antilipemic Effects
This compound has also been investigated for its potential to lower lipid levels.
-
p38 MAPK Pathway: It is reported to exert an antilipemic effect through the p38 MAPK pathway in oleic acid-induced HepG2 cells and in hyperlipidemic rat models.[]
The workflow for investigating these antilipemic effects can be visualized as follows:
Caption: Experimental workflow for evaluating the antilipemic effects of this compound.
Conclusion
This compound is a promising natural compound with a range of interesting physicochemical properties and significant biological activities. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation is warranted to fully elucidate its therapeutic potential and to standardize its physicochemical characterization.
References
- 1. Solubility of the extract [bio-protocol.org]
- 2. Olean-12-En-3Beta,15Alpha-Diol | C30H50O2 | CID 15601738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Synthesis and biological evaluation of oleanolic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Olean-12-ene-3,11-diol: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olean-12-ene-3,11-diol, a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class, is a naturally occurring compound with emerging biological significance. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and known biological activities. Detailed experimental protocols for its isolation and characterization, alongside quantitative data on its bioactivity, are presented to facilitate further research and drug development efforts. Notably, this document elucidates the compound's interactions with key signaling pathways, including the p38 MAPK, PI3K/AKT, and PPARα/TFEB pathways, offering insights into its potential therapeutic applications in inflammatory diseases, neurodegenerative disorders, and metabolic conditions.
Introduction
This compound is a specialized metabolite found in a variety of plant species. As a member of the vast family of triterpenoids, it shares a common biosynthetic origin from squalene. The unique oxygenation pattern at positions 3 and 11 of the oleanane skeleton imparts distinct chemical and biological properties to this molecule, setting it apart from more common oleanane derivatives. This guide aims to consolidate the current knowledge on this compound, providing a foundational resource for researchers exploring its therapeutic potential.
Discovery and History
The definitive first isolation and characterization of this compound are not extensively documented in a single, seminal publication. However, its presence has been identified in several plant species over the years. One of the notable early reports of its characterization was from the hexane (B92381) and ethyl acetate (B1210297) extracts of Vellozia graminifolia. Subsequent studies have also confirmed its presence in other botanicals, including the herbs of Onychium japonicum and the bark of Garcinia vilersiana.[1] The elucidation of its structure was made possible through the application of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Properties and Structural Elucidation
This compound possesses the following chemical properties:
| Property | Value |
| Chemical Formula | C₃₀H₅₀O₂ |
| Molecular Weight | 442.72 g/mol |
| CAS Number | 5282-14-4 |
| Appearance | White crystalline solid (typical for triterpenoids) |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] |
The structural elucidation of this compound has been primarily achieved through NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide the foundational data for determining the connectivity and stereochemistry of the molecule. A key publication in the Journal of the Brazilian Chemical Society in 2002 provided significant insights into the 13C NMR chemical shifts of triterpenoids isolated from Vellozia graminifolia, including what is understood to be this compound.
Table 1: Representative 13C NMR Chemical Shifts for the Olean-12-ene Skeleton (Note: Specific data for the 3,11-diol derivative needs to be consulted from the primary literature)
| Carbon | Chemical Shift (ppm) |
| C-3 | ~79.0 |
| C-11 | ~68.0 |
| C-12 | ~122.0 |
| C-13 | ~145.0 |
These are approximate values and can vary based on the solvent and specific substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the structural components of the molecule.
Experimental Protocols
Isolation of this compound from Natural Sources
While a universally standardized protocol is not available, a general methodology for the isolation of this compound from plant material can be outlined as follows:
Protocol 1: General Isolation Procedure
-
Extraction: The dried and powdered plant material (e.g., stems, roots, or bark) is subjected to sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane, followed by a medium-polarity solvent such as ethyl acetate.
-
Chromatographic Separation: The crude extract is then subjected to column chromatography over silica (B1680970) gel.
-
Elution: A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity with a solvent like ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
Purification: Fractions containing this compound are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Confirmation: The structure of the isolated compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activities and Signaling Pathways
Preliminary research suggests that this compound possesses a range of biological activities, positioning it as a compound of interest for further pharmacological investigation.
Anti-inflammatory and Neuroprotective Effects
This compound has been reported to reduce pro-inflammatory cytokines. While specific quantitative data such as IC50 values are not yet widely published for this particular diol, related oleanane triterpenoids have demonstrated potent anti-inflammatory and neuroprotective effects. These activities are often mediated through the modulation of key cellular signaling pathways.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK pathway is a critical regulator of inflammatory responses. Some studies on related compounds suggest that this compound may exert its anti-inflammatory effects by inhibiting the activation of p38 MAPK, thereby reducing the production of inflammatory mediators.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central signaling cascade that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. There is evidence to suggest that this compound may protect neuronal cells by activating the PI3K/AKT pathway, leading to the inhibition of apoptosis and promotion of cell survival.
PPARα/TFEB-Mediated Autophagy
Peroxisome proliferator-activated receptor alpha (PPARα) and transcription factor EB (TFEB) are key regulators of lipid metabolism and autophagy. Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, and its impairment is linked to neurodegenerative diseases. This compound is hypothesized to improve neuronal health by activating the PPARα/TFEB axis, thereby enhancing autophagy and promoting the clearance of toxic protein aggregates.
Quantitative Bioactivity Data
A comprehensive compilation of quantitative bioactivity data for this compound is currently limited in the public domain. The following table is intended to be populated as more research becomes available.
Table 2: Biological Activities of this compound (Data to be populated)
| Assay | Target/Cell Line | Activity | IC50/EC50 (µM) | Reference |
| Anti-inflammatory | ||||
| Neuroprotection | ||||
| Antilipemic |
Conclusion and Future Directions
This compound is a promising natural product with the potential for development into a therapeutic agent for a range of human diseases. Its putative roles in modulating key signaling pathways involved in inflammation, cell survival, and autophagy warrant further in-depth investigation. Future research should focus on:
-
Definitive Structural Elucidation: Comprehensive spectroscopic analysis (1D and 2D NMR, HRMS) to provide a complete and unambiguous structural assignment.
-
Total Synthesis: Development of a robust and scalable synthetic route to enable the production of larger quantities for extensive biological evaluation and the generation of novel analogs.
-
Pharmacological Profiling: In-depth in vitro and in vivo studies to quantify its biological activities, determine its mechanism of action, and assess its pharmacokinetic and toxicological profiles.
-
Clinical Translation: Exploration of its therapeutic potential in relevant disease models to pave the way for future clinical trials.
This technical guide serves as a starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. The information provided herein is intended to catalyze further research and innovation in this exciting area of natural product chemistry and pharmacology.
References
An In-depth Technical Guide to Olean-12-ene-3,11-diol and the Potential of its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pentacyclic triterpenoid (B12794562) Olean-12-ene-3,11-diol, a promising natural product scaffold for the development of novel therapeutics. While the derivatization of this specific diol is not extensively reported in publicly available literature, this document will explore its core structure, known biological activities, and the significant potential for generating novel derivatives. By examining the chemistry and structure-activity relationships of closely related oleanane (B1240867) triterpenoids, we will outline prospective synthetic strategies and potential therapeutic applications.
The this compound Core: Structure and Known Biological Activities
This compound is a pentacyclic triterpenoid belonging to the oleanane family. Its rigid carbon skeleton is characterized by a double bond between carbons 12 and 13, and hydroxyl groups at the 3β and 11α positions. This core structure has been isolated from various natural sources, including the herbs of Onychium japonicum and the bark of Garcinia vilersiana.[1][2][3]
While research into a wide array of its derivatives is limited, the parent compound, this compound, has demonstrated notable biological activities, primarily in the areas of anti-inflammatory and neuroprotective effects.
Table 1: Summary of Known Biological Activities of this compound
| Biological Activity | Model System | Observed Effects | Signaling Pathway Involvement |
| Anti-inflammatory | In vivo (diabetic db/db mice) | Reduced pro-inflammatory cytokines. | - |
| Anti-inflammatory | In vivo (cisplatin-induced kidney injury in mice) | Alleviated kidney injury and inflammation. | - |
| Anti-inflammatory | In vitro | Inhibited the nuclear translocation of NF-κB and Smads; decreased transcriptional activity of NF-κB and Smads. | NF-κB, Smad |
| Neuroprotection | In vitro (PC12 cells with corticosterone-induced injury) | Protected against corticosterone-induced injury. | PI3K/AKT Pathway |
| Neuroprotection | In vivo (rat model of Alzheimer's disease) | Improved Alzheimer's disease pathology. | PPARα/TFEB-mediated autophagy |
| Antilipemic | In vitro (oleic acid-induced HepG2 cells) & In vivo (hyperlipidemic rats) | Exerted potential antilipemic effects. | p38 MAPK Pathway |
Potential for Derivatization: A Roadmap for Novel Compound Synthesis
The limited exploration of this compound derivatives presents a significant opportunity for the discovery of novel bioactive compounds. The presence of two hydroxyl groups at positions 3 and 11 offers reactive sites for various chemical modifications. Drawing parallels with the extensively studied derivatives of related oleanane triterpenoids like oleanolic acid and erythrodiol, several classes of derivatives can be envisioned.
-
Ester Derivatives: The hydroxyl groups can be readily acylated to form ester derivatives. This approach has been successfully used to enhance the bioactivity of other triterpenoids.
-
Ether Derivatives: Alkylation of the hydroxyl groups would yield ether derivatives, potentially altering the compound's polarity and pharmacokinetic properties. The synthesis of 3-O-ether derivatives of glycyrrhetic acid, which also possesses an oleanane skeleton, serves as a procedural precedent.[4]
-
Glycoside Derivatives: Glycosylation of the hydroxyl groups can lead to the formation of saponin-like structures. This modification is known to significantly impact the biological activity and solubility of triterpenoids. The synthesis of a glycoside derivative of an oleanane diene suggests that reduction of an 11-keto group followed by glycosylation could be a viable strategy.[5]
The following diagram illustrates a potential workflow for the synthesis of this compound derivatives, based on established oleanane chemistry.
Signaling Pathways and Hypothesized Biological Activities
The known biological activities of the parent this compound provide a foundation for predicting the therapeutic potential of its derivatives. The demonstrated modulation of the PI3K/AKT and NF-κB signaling pathways is particularly noteworthy, as these pathways are implicated in a wide range of diseases, including cancer, inflammation, and metabolic disorders.
The diagram below illustrates the known signaling pathway modulation by the parent compound.
Derivatization of the core structure could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. For instance, the addition of nitrogen-containing heterocycles, a strategy that has been successful for other oleanane triterpenoids, could yield derivatives with potent anticancer activity.
Experimental Protocols
Due to the limited availability of published research on this compound derivatives, the following protocols are provided as representative examples for the synthesis and biological evaluation of related oleanane triterpenoids. These methodologies can be adapted for the development and assessment of novel this compound derivatives.
General Procedure for Acetylation of Oleanane Triterpenoids
This protocol is adapted from the synthesis of acetylated derivatives of oleanane triterpenoids isolated from Fatsia polycarpa.[6]
-
Dissolution: Dissolve the oleanane diol (1 equivalent) in pyridine.
-
Acylation: Add acetic anhydride (B1165640) (excess) to the solution.
-
Reaction: Stir the mixture at 50 °C for 6 hours.
-
Work-up: After the reaction is complete, pour the mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the acetylated derivative.
MTT Assay for Cytotoxicity Evaluation
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in cell culture medium.
-
Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay is used to evaluate the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[7]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include control groups without LPS stimulation and with LPS stimulation but without the test compound.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.
Conclusion and Future Directions
This compound represents an under-explored yet promising scaffold in medicinal chemistry. Its demonstrated biological activities, particularly in modulating key signaling pathways related to inflammation and neuroprotection, highlight its potential as a starting point for the development of novel therapeutic agents. The lack of extensive research into its derivatives presents a clear opportunity for medicinal chemists to synthesize and evaluate new chemical entities with potentially enhanced potency, selectivity, and drug-like properties. The synthetic strategies and biological assays outlined in this guide, drawn from the broader field of oleanane triterpenoid research, provide a solid foundation for initiating such a drug discovery program. Future research should focus on the systematic derivatization of the 3- and 11-hydroxyl groups and a thorough investigation of the structure-activity relationships of the resulting compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (3beta)-3,27-Dihydroxyolean-12-en-28-oic acid | C30H48O4 | CID 12001894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biocrick.com [biocrick.com]
- 4. 3-(2,6-Dichloro-benzyloxy)-11-oxo-olean-12-ene-29-oic acid, a semisynthetic derivative of glycyrrhetic acid: synthesis, antiproliferative, apoptotic and anti-angiogenesis activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Anti-HIV-1 Activity of Olean-9(11),12(13)-Dien-30-Oic Acid 3β-(2-O-β-D-Glucuronopyranosyl-β-D-Glucuronopyranoside) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
In Silico Prediction of Olean-12-ene-3,11-diol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class, a group of natural products known for a wide range of biological activities. These activities include anti-inflammatory, anti-cancer, and lipid-lowering effects. This technical guide provides a comprehensive overview of the predicted bioactivity of this compound using in silico methodologies. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive models and data from structurally similar analogs to forecast its potential pharmacological profile. The methodologies outlined herein serve as a roadmap for the computational assessment of novel triterpenoids in drug discovery pipelines.
Predicted Bioactivities and Quantitative Data
To provide a quantitative perspective, the cytotoxic activities of two structural analogs, Olean-12-en-3-one and Oleanan-12-ene-2,3-diol, have been documented and are summarized below. This data can serve as a valuable reference point for predicting the potential anticancer efficacy of this compound.
Table 1: Cytotoxicity of this compound Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Olean-12-en-3-one | Panc-28 | Pancreatic | ~101 |
| B16 2F2 | Melanoma | 4.8 | |
| Oleanan-12-ene-2,3-diol | A375 | Melanoma | > 50 µg/mL |
| Me-180 | Cervical | > 50 µg/mL |
Note: The data for Olean-12-en-3-one is inferred from multiple sources and should be interpreted with caution. The data for Oleanan-12-ene-2,3-diol indicates significant cell death at the tested concentrations.
In Silico Prediction Methodologies: Experimental Protocols
A variety of computational tools can be employed to predict the bioactivity of novel compounds like this compound. These methods offer a rapid and cost-effective approach to prioritize candidates for further experimental validation.
Prediction of Activity Spectra for Substances (PASS)
The PASS (Prediction of Activity Spectra for Substances) online tool predicts a wide range of biological activities based on the 2D structure of a molecule.
Protocol:
-
Structure Input: Draw the 2D structure of this compound using a chemical drawing tool or provide its structure in a standard format (e.g., MOL, SDF).
-
Submission: Submit the structure to the PASS server.
-
Analysis: The server compares the structure to a large database of known bioactive compounds and calculates the probability of the compound being active (Pa) or inactive (Pi) for a wide range of biological activities.
-
Interpretation: Analyze the output list of predicted activities. Activities with a high Pa value are more likely to be observed experimentally. Focus on activities relevant to the therapeutic areas of interest, such as anti-inflammatory, anti-cancer, and metabolic disease-related activities.
Molecular Docking
Molecular docking predicts the binding affinity and orientation of a ligand (this compound) to the active site of a target protein (e.g., p38 MAPK).
Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or generate it using a molecular modeling software.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein (e.g., p38 MAPK, PDB ID: 1A9U) from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Define the binding site (active site) of the protein based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the receptor.
-
The program will generate multiple binding poses of the ligand and calculate a docking score (binding affinity) for each pose.
-
-
Analysis of Results:
-
Analyze the docking poses with the best scores to identify the most favorable binding mode.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.
-
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.
Protocol:
-
Input: Provide the 2D or 3D structure of this compound to an ADMET prediction server or software (e.g., SwissADME, pkCSM).
-
Prediction: The tool will calculate various physicochemical and pharmacokinetic properties, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hepatotoxicity.
-
-
Analysis: Evaluate the predicted ADMET properties against established thresholds for drug-like molecules (e.g., Lipinski's rule of five). This analysis helps to identify potential liabilities of the compound early in the drug discovery process.
Predicted Signaling Pathway and Workflow Visualizations
To visualize the predicted mechanism of action and the in silico workflow, the following diagrams have been generated using the DOT language.
Predicted Signaling Pathway: this compound and the p38 MAPK Pathway
Caption: Predicted inhibition of the p38 MAPK signaling pathway by this compound.
In Silico Bioactivity Prediction Workflow
Caption: Workflow for the in silico prediction of bioactivity for this compound.
Conclusion
This technical guide provides a framework for the in silico prediction of the bioactivity of this compound. While direct experimental data remains limited, computational approaches, in conjunction with data from structural analogs, suggest that this triterpenoid holds promise as a bioactive molecule, potentially targeting the p38 MAPK signaling pathway to exert anti-inflammatory and lipid-lowering effects. The presented protocols and workflows offer a systematic approach for researchers to explore the therapeutic potential of this and other novel natural products in a time- and resource-efficient manner. Further experimental validation is essential to confirm these in silico predictions and to fully elucidate the pharmacological profile of this compound.
An In-depth Technical Guide on the Taxonomic Distribution of Olean-12-ene-3,11-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the taxonomic distribution, biological activities, and analytical methodologies related to the pentacyclic triterpenoid (B12794562), Olean-12-ene-3,11-diol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Taxonomic Distribution
This compound has been identified in a select number of plant species, suggesting a specific and potentially valuable taxonomic distribution for further investigation. The primary plant sources identified in the scientific literature are detailed below. It is important to note that while the presence of this compound has been confirmed in these species, comprehensive quantitative data on its concentration remains largely unavailable in current scientific literature.
Table 1: Taxonomic Distribution of this compound
| Family | Genus | Species | Plant Part | Reference(s) |
| Celastraceae | Celastrus | Celastrus angulatus | Herbs | [1] |
| Pteridaceae | Onychium | Onychium japonicum | Herbs | [2] |
| Clusiaceae | Garcinia | Garcinia vilersiana | Bark | [3] |
Biological Activities and Therapeutic Potential
This compound and its structural analogs from the oleanane (B1240867) triterpenoid class have demonstrated a range of biological activities, highlighting their potential for therapeutic applications.
Anti-Inflammatory Effects: this compound has been shown to reduce the levels of pro-inflammatory cytokines. This activity is linked to the inhibition of the nuclear translocation of nuclear factor-κB (NF-κB) and Smads, key transcription factors that regulate inflammatory responses.
Neuroprotective and Neuromodulatory Effects: In preclinical studies, this compound has shown promise in the context of neurodegenerative diseases. It has been observed to improve Alzheimer's disease-like pathology in rat models through the activation of PPARα/TFEB-mediated autophagy. Furthermore, it has demonstrated protective effects on PC12 cells against corticosterone-induced injury via the activation of the PI3K/AKT signaling pathway.
Metabolic Regulation: The compound has been found to exert antilipemic effects, suggesting a role in lipid metabolism. This has been attributed to its influence on the p38 MAPK pathway in oleic acid-induced HepG2 cells and in hyperlipidemic rat models.
Cytotoxic and Anticancer Potential: While specific quantitative data on the cytotoxicity of this compound is limited, related oleanane triterpenoids have been extensively studied for their anticancer properties. These compounds are known to induce apoptosis and cell cycle arrest in various cancer cell lines. The cytotoxic effects are often mediated through the intrinsic apoptotic pathway.
Signaling Pathways
The biological activities of this compound are underpinned by its interaction with several key cellular signaling pathways. The following diagrams illustrate the putative mechanisms of action based on available research.
Caption: Putative Anti-Inflammatory Signaling Pathway of this compound.
Caption: Proposed Neuroprotective Signaling Pathway of this compound.
Experimental Protocols
Detailed and standardized experimental protocols for the isolation and quantification of this compound are not extensively documented in a single source. However, based on common practices for triterpenoid analysis, a general workflow can be outlined.
4.1. Extraction and Isolation
A generalized protocol for the extraction and isolation of this compound from plant material is as follows:
Caption: General Workflow for Extraction and Isolation.
Key Considerations for Extraction and Isolation:
-
Solvent Selection: The choice of solvent for extraction is critical. Nonpolar solvents like hexane are effective for extracting triterpenoids. A sequential extraction with solvents of increasing polarity can also be employed.
-
Chromatography: Column chromatography using silica gel is a standard method for the separation of triterpenoids. The mobile phase typically consists of a mixture of nonpolar and moderately polar solvents (e.g., hexane and ethyl acetate) in a gradient elution.
-
Identification: Thin-Layer Chromatography (TLC) is used to monitor the separation and identify fractions containing the target compound. Visualization is often achieved by spraying with a solution of vanillin-sulfuric acid and heating.
4.2. Quantification
For the quantitative analysis of this compound, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the method of choice. A generalized HPLC method is described below.
Table 2: General HPLC Parameters for Triterpenoid Analysis
| Parameter | Description |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water is commonly used. |
| Flow Rate | Typically 1.0 mL/min. |
| Column Temperature | Maintained at a constant temperature, e.g., 25-30 °C. |
| Detection | UV detection at a low wavelength (e.g., 205-210 nm) due to the lack of a strong chromophore, or Mass Spectrometry (MS) for higher sensitivity and specificity. |
| Standard | A purified and characterized standard of this compound is required for calibration and quantification. |
4.3. Structure Elucidation
The definitive identification and structural elucidation of this compound are achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
Conclusion and Future Directions
This compound is a naturally occurring triterpenoid with a limited but defined taxonomic distribution. The preliminary evidence of its anti-inflammatory, neuroprotective, and metabolic regulatory activities makes it a compelling candidate for further pharmacological investigation and drug development.
Future research should focus on:
-
Quantitative analysis of this compound in its known plant sources to identify high-yielding species and plant parts.
-
Development and validation of standardized analytical methods for its routine quantification in complex matrices.
-
In-depth mechanistic studies to fully elucidate the signaling pathways through which it exerts its biological effects.
-
Preclinical and clinical studies to evaluate its therapeutic efficacy and safety profile for various disease indications.
This technical guide provides a foundational understanding of this compound. It is anticipated that continued research in this area will further unlock the therapeutic potential of this promising natural product.
References
Methodological & Application
Application Notes and Protocol for the Isolation of Olean-12-ene-3,11-diol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olean-12-ene-3,11-diol, a pentacyclic triterpenoid (B12794562), has been identified in various plant species and is of interest for its potential pharmacological activities. This document provides a detailed protocol for the isolation of this compound from plant material, primarily focusing on its documented source, the bark of Garcinia vilersiana. The methodology described herein is based on established principles of natural product chemistry, involving solvent extraction and chromatographic purification. While specific quantitative data from the primary literature is limited, this protocol offers a comprehensive guide for researchers aiming to isolate this compound for further investigation.
Introduction
This compound, also known as 11α-Hydroxy-β-amyrin, is a derivative of the common triterpenoid β-amyrin. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities. The isolation of pure this compound is a critical first step for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent. This protocol outlines a standard laboratory procedure for its extraction and purification from plant sources. The primary documented source of this compound is the hexane (B92381) extract of the bark of Garcinia vilersiana[1]. The compound has also been reported in Onychium japonicum and Celastrus angulatus.
Experimental Protocols
I. Plant Material Preparation
-
Collection and Identification: Collect the bark of Garcinia vilersiana. Ensure proper botanical identification of the plant material.
-
Drying: Air-dry the plant material in a well-ventilated area, preferably in the shade, to prevent the degradation of phytochemicals. Alternatively, a plant dryer can be used at a temperature not exceeding 40-50°C.
-
Grinding: Once thoroughly dried, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
II. Extraction
-
Solvent Selection: Based on the literature, a non-polar solvent is effective for extracting this compound. n-Hexane is the documented solvent for this purpose[1].
-
Maceration/Soxhlet Extraction:
-
Maceration: Submerge the powdered plant material in n-hexane in a large container with a lid. The solvent-to-solid ratio should be sufficient to fully immerse the powder (e.g., 10:1 v/w). Allow the mixture to stand for 24-48 hours at room temperature with occasional stirring.
-
Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble in a Soxhlet apparatus and extract with n-hexane for 24-48 hours.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain the crude hexane extract.
-
III. Chromatographic Purification
The purification of this compound from the crude hexane extract is achieved using column chromatography.
-
Preparation of the Column:
-
Use a glass column of appropriate size based on the amount of crude extract.
-
Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane.
-
Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude hexane extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase. A typical gradient elution for triterpenoids from a hexane extract would start with 100% n-hexane, followed by increasing proportions of a more polar solvent like ethyl acetate (B1210297).
-
Suggested Gradient:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (98:2)
-
n-Hexane:Ethyl Acetate (95:5)
-
n-Hexane:Ethyl Acetate (90:10)
-
n-Hexane:Ethyl Acetate (80:20)
-
Continue with further increases in ethyl acetate concentration as needed.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 20-50 mL).
-
Monitor the separation by Thin Layer Chromatography (TLC). Spot each fraction on a silica gel TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).
-
Visualize the spots under UV light (if applicable) or by spraying with a suitable visualizing agent (e.g., ceric sulfate (B86663) spray followed by heating).
-
Combine the fractions containing the target compound with a similar TLC profile.
-
-
Recrystallization:
-
Evaporate the solvent from the combined fractions containing the pure compound.
-
Dissolve the residue in a minimal amount of a hot solvent (e.g., methanol (B129727) or acetone) and allow it to cool slowly to induce crystallization.
-
Filter the crystals and wash them with a small amount of cold solvent to obtain pure this compound.
-
Data Presentation
Due to the lack of specific quantitative data in the readily available literature, the following table presents a representative summary based on general protocols for triterpenoid isolation.
| Parameter | Value/Range | Notes |
| Plant Material | Garcinia vilersiana bark | Other potential sources include Onychium japonicum and Celastrus angulatus. |
| Extraction Solvent | n-Hexane | A non-polar solvent is crucial for selective extraction. |
| Extraction Method | Maceration or Soxhlet | Soxhlet extraction is generally more efficient. |
| Chromatography Stationary Phase | Silica Gel (60-120 mesh) | Standard adsorbent for triterpenoid separation. |
| Chromatography Mobile Phase | n-Hexane:Ethyl Acetate Gradient | Start with a low polarity and gradually increase. |
| Expected Yield | Not Reported | Yields are highly dependent on the plant source, collection time, and extraction efficiency. |
| Purity | >95% (after recrystallization) | Purity should be confirmed by analytical methods like HPLC, NMR, and MS. |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the purification process.
References
Application Notes and Protocols for the Semi-synthesis of Olean-12-ene-3,11-diol from Oleanolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, which has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds. This document provides a detailed protocol for the semi-synthesis of this compound starting from the readily available natural product, oleanolic acid. The synthetic strategy involves a five-step process: reduction of the C-28 carboxylic acid, protection of the resulting diol, allylic oxidation to introduce a carbonyl group at the C-11 position, subsequent reduction to a hydroxyl group, and final deprotection.
Synthetic Pathway Overview
The semi-synthesis of this compound from oleanolic acid is a multi-step process that leverages the inherent reactivity of the oleanane scaffold. The key transformations involve the modification of the C-28 carboxylic acid and the introduction of a hydroxyl group at the allylic C-11 position.
Caption: Experimental workflow for the semi-synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected molecular weights and typical yields for each step of the synthesis. Please note that actual yields may vary depending on experimental conditions and scale.
| Step | Compound Name | Starting Material | Product Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | Erythrodiol | Oleanolic Acid | 442.72 | 85-95 |
| 2 | 3,28-Diacetylerythrodiol | Erythrodiol | 526.80 | 90-98 |
| 3 | 3,28-Diacetyl-11-oxo-olean-12-ene | 3,28-Diacetylerythrodiol | 540.78 | 50-70 |
| 4 | 3,28-Diacetyl-olean-12-ene-3,11-diol | 3,28-Diacetyl-11-oxo-olean-12-ene | 542.80 | 80-90 |
| 5 | This compound | 3,28-Diacetyl-olean-12-ene-3,11-diol | 458.73 | 85-95 |
Experimental Protocols
Step 1: Synthesis of Erythrodiol from Oleanolic Acid (Reduction)
Objective: To reduce the C-28 carboxylic acid of oleanolic acid to a primary alcohol.
Materials:
-
Oleanolic Acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend oleanolic acid in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add an excess of lithium aluminum hydride (LiAlH₄) portion-wise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting suspension and wash the solid with THF.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to afford erythrodiol as a white solid.
Step 2: Synthesis of 3,28-Diacetylerythrodiol (Protection)
Objective: To protect the C-3 and C-28 hydroxyl groups of erythrodiol by acetylation.
Materials:
-
Erythrodiol
-
Anhydrous pyridine
-
Acetic anhydride (B1165640) (Ac₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve erythrodiol in anhydrous pyridine in a round-bottom flask under an inert atmosphere.[1]
-
Cool the solution to 0 °C and add acetic anhydride dropwise with stirring.[1]
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.[1]
-
Quench the reaction by adding methanol (B129727).
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.[1]
-
Dissolve the residue in CH₂Cl₂ and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3,28-diacetylerythrodiol.[1] Further purification can be performed by recrystallization or silica gel chromatography if necessary.
Step 3: Synthesis of 3,28-Diacetyl-11-oxo-olean-12-ene (Allylic Oxidation)
Objective: To introduce a carbonyl group at the C-11 position through allylic oxidation.
Materials:
-
3,28-Diacetylerythrodiol
-
Chromium trioxide (CrO₃)
-
Acetic acid
Procedure:
-
Dissolve 3,28-diacetylerythrodiol in glacial acetic acid in a round-bottom flask.
-
Prepare a solution of chromium trioxide in aqueous acetic acid.
-
Slowly add the chromium trioxide solution to the stirred solution of the triterpenoid at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding isopropanol to destroy the excess oxidant.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extract with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3,28-diacetyl-11-oxo-olean-12-ene.
Step 4: Synthesis of 3,28-Diacetyl-olean-12-ene-3,11-diol (Reduction)
Objective: To reduce the C-11 carbonyl group to a hydroxyl group.
Materials:
-
3,28-Diacetyl-11-oxo-olean-12-ene
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,28-diacetyl-11-oxo-olean-12-ene in a mixture of dichloromethane and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by silica gel column chromatography to obtain 3,28-diacetyl-olean-12-ene-3,11-diol.
Step 5: Synthesis of this compound (Deprotection)
Objective: To remove the acetyl protecting groups from the C-3 and C-28 hydroxyls.
Materials:
-
3,28-Diacetyl-olean-12-ene-3,11-diol
-
Potassium carbonate (K₂CO₃) or Sodium methoxide (B1231860) (NaOMe)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,28-diacetyl-olean-12-ene-3,11-diol in a mixture of methanol and dichloromethane.
-
Add a catalytic amount of a base such as potassium carbonate or sodium methoxide.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., dilute HCl or ammonium (B1175870) chloride solution).
-
Remove the solvents under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by silica gel column chromatography or recrystallization.
References
Application Note: Purification of Olean-12-ene-3,11-diol via Preparative HPLC
An Application Note on the Purification of Olean-12-ene-3,11-diol using High-Performance Liquid Chromatography (HPLC) is detailed below. This document provides a comprehensive protocol for researchers, scientists, and professionals in drug development, outlining the methodology for isolating this bioactive triterpenoid (B12794562).
Introduction
This compound is a naturally occurring pentacyclic triterpenoid that has been isolated from various plant species, including Onychium japonicum and Garcinia vilersiana.[1][2][3] Triterpenoids, as a class of compounds, are known for their diverse pharmacological activities, making them of significant interest in pharmaceutical research and drug development. The purification of these compounds is a critical step for their structural elucidation and subsequent biological evaluation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products due to its high resolution and efficiency.[4]
This application note describes a robust method for the purification of this compound from a crude plant extract using preparative reversed-phase HPLC. The protocol details the sample preparation, chromatographic conditions, and post-purification analysis.
Experimental Protocol
The overall workflow for the purification of this compound is depicted in the flowchart below.
1. Sample Preparation
Prior to HPLC purification, the crude plant extract undergoes preliminary fractionation to enrich the target compound.
-
Extraction: A suitable solvent system, such as a mixture of chloroform (B151607) and methanol, is used for the initial extraction from the dried plant material.
-
Pre-purification: The crude extract is subjected to open column chromatography on silica (B1680970) gel. A step-gradient elution with a solvent system like chloroform:methanol:water can be employed to obtain fractions enriched with triterpenoids.[5]
-
Sample for HPLC: The enriched fraction is dried under vacuum and redissolved in a suitable solvent, such as methanol, to a final concentration appropriate for injection onto the preparative HPLC system. The solution should be filtered through a 0.45 µm syringe filter before injection.
2. Preparative HPLC Conditions
The following conditions are recommended for the purification of this compound. These parameters may require optimization depending on the specific crude extract and HPLC system.
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (e.g., 250 x 20 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 70-95% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 1-5 mL (depending on concentration) |
| Column Temperature | 30 °C |
Rationale for Parameter Selection:
-
C18 Column: Reversed-phase columns are widely used for the separation of moderately polar to nonpolar compounds like triterpenoids.[6][7]
-
Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase system for the elution of triterpenoids.[8][9] A gradient elution is necessary to separate compounds with a range of polarities present in the crude extract.
-
UV Detection at 210 nm: Many triterpenoids lack strong chromophores, necessitating detection at low UV wavelengths for adequate sensitivity.[10][11]
-
ELSD: As an alternative to UV detection, ELSD is a universal detector that is not dependent on the chromophoric properties of the analyte and is well-suited for triterpenoids.[7][9]
3. Fraction Collection and Post-Purification Analysis
Fractions corresponding to the peak of interest are collected, pooled, and the solvent is removed by rotary evaporation. The purity of the isolated this compound should be assessed using analytical HPLC.
Analytical HPLC Conditions for Purity Assessment
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 80-100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
Expected Results and Data Presentation
The preparative HPLC method should yield this compound with a purity of ≥98%. The recovery will depend on the concentration of the target compound in the initial extract.
Table 1: Quantitative Data from Purification
| Parameter | Value |
| Retention Time (Prep) | Approx. 25-30 min |
| Purity (Analytical) | ≥98% |
| Recovery | Dependent on initial conc. |
| Molecular Formula | C₃₀H₅₀O₂ |
| Molecular Weight | 442.72 g/mol |
Structural Confirmation
The identity of the purified compound should be confirmed using standard spectroscopic techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR for structural elucidation.
The described preparative HPLC method provides an effective means for the purification of this compound from a complex plant extract. The protocol is robust and can be adapted for the isolation of other related triterpenoids. The high purity of the isolated compound makes it suitable for further pharmacological and biological studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocrick.com [biocrick.com]
- 4. phytojournal.com [phytojournal.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Olean-12-ene-3,11-diol
Introduction
Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family. Compounds of this class are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. The anti-inflammatory properties of oleanane triterpenoids are often attributed to their ability to modulate key signaling pathways and mediators involved in the inflammatory response, such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines. These molecules can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and modulate the activity of transcription factors like NF-κB.
This document provides detailed protocols for in vitro assays commonly used to evaluate the anti-inflammatory effects of compounds like this compound.
Data Presentation
Currently, no quantitative data for the in vitro anti-inflammatory activity of this compound is available. When such data is generated, it is recommended to present it in a clear and structured format. Below is a template for data presentation based on assays for related compounds.
Table 1: Inhibitory Effect of Oleanane Triterpenoids on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| This compound | Data not available | Data not available | Data not available |
| Reference Compound 1 | Value | Value | Value |
| Reference Compound 2 | Value | Value | Value |
Table 2: Effect of Oleanane Triterpenoids on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | Data not available | Data not available | Data not available |
| Reference Compound 1 | Value | Value | Value |
| Reference Compound 2 | Value | Value | Value |
Experimental Protocols
Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay is a primary screening method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) to induce NO production. A negative control group without LPS stimulation should also be included.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate in the dark at room temperature for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100
Cytokine Production Measurement by ELISA
This protocol outlines the measurement of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.
Materials:
-
Supernatants from the NO production inhibition assay (or a separately conducted experiment)
-
ELISA kits for TNF-α and IL-6
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Protocol:
-
Follow the instructions provided with the specific ELISA kits for TNF-α and IL-6.
-
Briefly, the wells of the ELISA plate are coated with a capture antibody specific for the cytokine of interest.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
After another incubation and washing step, add the substrate solution, which will react with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
This method is used to investigate the molecular mechanism by which this compound may exert its anti-inflammatory effects by analyzing the expression levels of key inflammatory proteins.
Materials:
-
RAW 264.7 cells treated as described in the NO assay protocol
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Hypothesized mechanism of action via the NF-κB signaling pathway.
Application Notes and Protocols for Evaluating the Anticancer Activity of Olean-12-ene-3,11-diol and Related Compounds on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class of natural products. Compounds in this family, including the closely related oleanolic acid and its derivatives, have garnered significant interest in oncology research for their potential anticancer properties. This document provides detailed protocols and application notes for the evaluation of the anticancer activity of this compound and its isomers on various cancer cell lines. Due to the limited availability of specific data for this compound, this report includes data and methodologies from a study on a closely related isomer, Oleanan-12-ene-2,3-diol, which has demonstrated significant cytotoxic effects against melanoma and cervical cancer cells. The experimental protocols provided herein are based on established methodologies for assessing cytotoxicity, apoptosis, cell migration, and gene expression.
It is important to note that while the methodologies are broadly applicable, the biological activity of isomers can vary. Therefore, the data on Oleanan-12-ene-2,3-diol should be considered indicative and a starting point for the investigation of this compound.
Data Presentation
The following table summarizes the observed anticancer activities of Oleanan-12-ene-2,3-diol, an isomer of this compound. This data is derived from a study investigating its effects on human melanoma (A375) and cervical cancer (Me-180) cell lines[1].
| Cell Line | Cancer Type | Compound Concentration | Observed Effects | Reference |
| A375 | Human Melanoma | 50-100 µg/mL | Potent antiproliferative activity, with over 90% cell death; Induction of apoptosis; Generation of reactive oxygen species; Inhibition of metastasis; Modulation of autophagy. | [1] |
| Me-180 | Human Cervical Cancer | 50-100 µg/mL | Significant inhibition of proliferation, with over 90% cell death; Induction of apoptosis; Generation of reactive oxygen species; Inhibition of metastasis; Modulation of autophagy. | [1] |
Disclaimer: The data presented above is for Oleanan-12-ene-2,3-diol, an isomer of the target compound this compound. Further experimental validation is required for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound.
Cell Culture and Compound Preparation
-
Cell Lines: Human melanoma (A375) and cervical cancer (Me-180) cell lines can be used as starting points based on the activity of the isomer. It is recommended to expand the panel to include other relevant cancer cell lines (e.g., breast, lung, colon).
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM for A375 and Me-180) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (Alamar Blue Assay)
This assay measures cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Alamar Blue Addition: After the treatment period, add Alamar Blue reagent (10% of the culture volume) to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence or absorbance at the recommended wavelengths using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours in the dark.
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and compare the caspase activity in treated versus untreated cells.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of the compound on cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure. Compare the migration rate of treated cells to that of control cells.
Gene Expression Analysis (RT-PCR)
This method is used to analyze the expression of genes involved in apoptosis and other relevant pathways.
-
Cell Treatment and RNA Extraction: Treat cells with this compound for a specified time. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Real-Time PCR: Perform real-time PCR using gene-specific primers for apoptotic markers (e.g., Bax, Bcl-2, Caspase-3) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating anticancer activity.
Putative Signaling Pathway: Induction of Apoptosis
Oleanane triterpenoids are known to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a probable mechanism of action for this compound.
Caption: Probable intrinsic apoptosis pathway induced by this compound.
References
Application Notes and Protocols for Studying the Effect of Olean-12-ene-3,11-diol on the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class of natural products. Compounds in this class are known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects. The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response, and its dysregulation is implicated in the pathophysiology of numerous chronic diseases. Evidence suggests that oleanane triterpenoids can modulate this pathway, making them promising candidates for therapeutic development. One user review indicated that this compound significantly inhibited the nuclear translocation of NF-κB and its transcriptional activity[1]. These application notes provide a comprehensive guide for researchers interested in investigating the inhibitory effects of this compound on the NF-κB signaling pathway. Detailed protocols for key experiments are provided, along with data presentation templates and visualizations to facilitate experimental design and interpretation.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of Various Oleanane Triterpenoids on NF-κB Activity
| Compound | Cell Line | Stimulation | Assay Type | IC50 (µM) | Reference |
| Araloside A methyl ester | HepG2 | TNF-α | Luciferase Reporter | 6.3 | [2] |
| 3-O-β-D-xylopyranosyl (1→2)-β-D-glucopyranosyl-28-O-β-D-glucopyranosyl oleanolic acid | HepG2 | TNF-α | Luciferase Reporter | 3.1 | [2] |
| Chikusetsusaponin IVa | HepG2 | TNF-α | Luciferase Reporter | 16.7 | [2] |
| Oleanolic Acid Derivative 2 | HL60 | - | Cytotoxicity | 4.5 ± 3.3 | [3] |
| Oleanolic Acid Derivative 4 | HL60 | - | Cytotoxicity | 12.7 ± 0.9 | [3] |
Visualizing the Mechanism and Workflow
To understand the experimental approach, it's crucial to visualize the underlying biological pathway and the research workflow.
Caption: Canonical NF-κB signaling pathway and potential points of inhibition.
Caption: Experimental workflow for assessing NF-κB inhibition.
Experimental Protocols
1. NF-κB Luciferase Reporter Assay
Objective: To quantitatively measure the effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293T or HepG2 cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound stock solution (in DMSO).
-
NF-κB stimulant (e.g., TNF-α at 10 ng/mL or LPS at 100 ng/mL).
-
Luciferase Assay Reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Seed the reporter cell line in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with the appropriate NF-κB agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.[2] Include an unstimulated control.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of NF-κB inhibition and determine the IC50 value.
2. Western Blot for Phospho-IκBα and IκBα Degradation
Objective: To determine if this compound inhibits the phosphorylation and subsequent degradation of IκBα.
Materials:
-
RAW 264.7 or similar macrophage cell line.
-
This compound.
-
NF-κB stimulant (e.g., LPS at 100 ng/mL).
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescence detection reagent.
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate with the NF-κB agonist for a short time course (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
3. Immunofluorescence for p65 Nuclear Translocation
Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
RAW 264.7 cells.
-
This compound.
-
NF-κB stimulant (e.g., LPS at 100 ng/mL).
-
4% Paraformaldehyde (PFA) for fixation.
-
0.1% Triton X-100 for permeabilization.
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody: anti-p65.
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with the NF-κB agonist for 30-60 minutes.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 5% BSA.
-
Incubate with the primary anti-p65 antibody.
-
Incubate with a fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity of p65.
References
- 1. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanane triterpenoids with C-14 carboxyl group from Astilbe grandis inhibited LPS-induced macrophages activation by suppressing the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Olean-12-ene-3,11-diol as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the potential of Olean-12-ene-3,11-diol, a natural triterpenoid, as a kinase inhibitor. This document outlines detailed protocols for key experiments, including in vitro kinase inhibition assays, cell-based viability assays, and western blot analysis to investigate the compound's effects on cellular signaling pathways. While specific quantitative data for this compound's kinase inhibitory activity is not yet widely established, this guide offers the necessary methodologies to perform such an evaluation. One study has suggested a potential link to the p38 MAPK pathway, which presents a logical starting point for investigation.[]
Data Presentation
As the investigation into this compound's kinase inhibitory potential progresses, all quantitative data should be meticulously documented. The following tables provide a template for summarizing key findings for clear comparison and analysis.
Table 1: In Vitro Kinase Inhibition by this compound
| Kinase Target | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| e.g., p38α | [Insert experimental value] | [Insert control value, e.g., BIRB 796] |
| e.g., JNK1 | [Insert experimental value] | [Insert control value, e.g., SP600125] |
| e.g., ERK1 | [Insert experimental value] | [Insert control value, e.g., Ulixertinib] |
| ... (other kinases) | ... | ... |
Table 2: Effect of this compound on Cancer Cell Line Viability (72h Treatment)
| Cell Line | This compound GI₅₀ (µM) | Positive Control GI₅₀ (µM) |
| e.g., HeLa | [Insert experimental value] | [Insert control value, e.g., Doxorubicin] |
| e.g., A549 | [Insert experimental value] | [Insert control value, e.g., Doxorubicin] |
| e.g., MCF-7 | [Insert experimental value] | [Insert control value, e.g., Doxorubicin] |
| ... (other cell lines) | ... | ... |
Table 3: Summary of Western Blot Densitometry Analysis
| Cell Line | Treatment (Concentration, Time) | Protein Target | Change in Phosphorylation (Fold Change vs. Vehicle) |
| e.g., HepG2 | This compound (10 µM, 24h) | p-p38 MAPK | [Insert densitometry value] |
| e.g., HepG2 | This compound (10 µM, 24h) | Total p38 MAPK | [Insert densitometry value] |
| e.g., HepG2 | This compound (10 µM, 24h) | p-ATF2 | [Insert densitometry value] |
| e.g., HepG2 | This compound (10 µM, 24h) | Total ATF2 | [Insert densitometry value] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in a kinase reaction using a luminescence-based assay.[2][3]
Materials:
-
This compound
-
Purified target kinase (e.g., p38α)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)
-
White, opaque 96- or 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to create a range of concentrations for testing. The final DMSO concentration in the assay should not exceed 1%.[2]
-
Kinase Reaction Setup:
-
Add 5 µL of diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2.5X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2.5X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Materials:
-
Cell line of interest (e.g., HepG2, HeLa)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or SDS-HCl)[6][7]
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[6]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[4][6]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[4][7]
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4]
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Protocol 3: Western Blot Analysis of Protein Phosphorylation
This protocol is for detecting changes in the phosphorylation status of a target kinase and its downstream substrates in cells treated with this compound.[8]
Materials:
-
Cell line of interest
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[9][10]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)[10]
-
Primary antibodies (phospho-specific and total protein for the target of interest, e.g., p-p38, total p38, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and time points. Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature. Use 5% BSA for phospho-protein detection to avoid background from phosphoproteins in milk.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and the loading control to determine the relative change in phosphorylation.
-
Visualizations
The following diagrams illustrate key conceptual frameworks for investigating this compound.
Caption: Workflow for evaluating a potential kinase inhibitor.
References
- 2. benchchem.com [benchchem.com]
- 3. ulab360.com [ulab360.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for the In Vivo Formulation of Olean-12-ene-3,11-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olean-12-ene-3,11-diol is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class of natural products. Like many other triterpenoids, it exhibits a range of promising pharmacological activities, including anti-inflammatory and antioxidant effects, making it a compound of interest for further preclinical investigation. However, a significant hurdle in the in vivo assessment of this compound is its poor aqueous solubility, which can lead to low bioavailability and limit its therapeutic potential.[1][2]
These application notes provide a comprehensive guide to formulating this compound for in vivo studies. This document outlines various formulation strategies, detailed experimental protocols, and the underlying principles to enhance the systemic exposure of this promising compound. The information herein is intended to serve as a foundational resource for researchers in the fields of pharmacology, drug discovery, and pharmaceutical sciences.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for selecting an appropriate formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O₂ | MedChemExpress |
| Molecular Weight | 442.72 g/mol | MedChemExpress |
| Appearance | White to off-white powder | Internal Data |
| Aqueous Solubility | Poorly soluble | [1] |
| Organic Solvent Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |
Formulation Strategies for Poorly Soluble Triterpenoids
Given the lipophilic nature of this compound, several formulation strategies can be employed to improve its solubility and bioavailability for in vivo administration. The choice of formulation will depend on the intended route of administration, the required dose, and the specific experimental model.
1. Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area-to-volume ratio, thereby enhancing the dissolution rate.[3][4][5]
2. Liposomal Encapsulation: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For hydrophobic drugs like this compound, the compound is entrapped within the lipid bilayer, facilitating its transport and delivery.[6][7][8][9][10]
3. Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsification enhances the solubilization and absorption of poorly soluble drugs.[11][12][13]
Experimental Protocols
The following are detailed protocols for the preparation of various formulations of this compound, adapted from established methods for similar poorly soluble triterpenoids.
Protocol 1: Preparation of an this compound Nanosuspension
This protocol describes the preparation of a nanosuspension using a wet media milling technique.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (B11928114) (HPMC), 3 cP
-
Tween 80
-
Zirconium beads (0.1 mm diameter)
-
Sterile deionized water
-
Rotation/revolution mixer
-
Zirconia vessel
-
Nylon mesh (80 µm)
-
Centrifuge
Procedure:
-
Preparation of Dispersing Agent: Prepare a solution of 0.5% (w/v) HPMC and 0.5% (w/v) Tween 80 in sterile deionized water.
-
Milling:
-
Weigh 1 g of this compound into a zirconia vessel.
-
Add 5 mL of the dispersing agent and 20 g of 0.1 mm zirconium beads.
-
Mill the mixture using a rotation/revolution mixer at 1700 rpm for 10 minutes at -20°C.[3]
-
-
Deaggregation:
-
Add an additional 5 mL of the dispersing agent to the vessel.
-
Mill at a lower speed (400 rpm) for 1 minute at -20°C to deaggregate any particle agglomerates.[3]
-
-
Separation:
-
Transfer the suspension to a nylon mesh chamber.
-
Centrifuge at 2000 rpm for 1 minute to separate the nanosuspension from the zirconium beads.[3]
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the zeta potential to evaluate the stability of the nanosuspension.
-
The final concentration can be adjusted by diluting with the dispersing agent.
-
Table 1: Example Nanosuspension Formulation Parameters
| Parameter | Value |
| Drug Concentration | 100 mg/mL |
| Dispersing Agent | 0.5% HPMC / 0.5% Tween 80 |
| Milling Speed | 1700 rpm |
| Milling Time | 10 minutes |
| Milling Temperature | -20°C |
Protocol 2: Liposomal Encapsulation of this compound
This protocol details the preparation of liposomes containing this compound using the thin-film hydration method.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, DSPC, and cholesterol in a molar ratio of 1:7:3 in chloroform in a round-bottom flask.[6][9]
-
Remove the chloroform using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 60°C) to form a thin, uniform lipid film on the inner surface of the flask.[6][9]
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with sterile PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential of the liposomes.
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable detergent (e.g., Triton X-100) and measuring the drug concentration using HPLC.
-
Table 2: Example Liposome Formulation Parameters
| Parameter | Value |
| Lipid Composition (molar ratio) | This compound:DSPC:Cholesterol (1:7:3) |
| Hydration Medium | Phosphate-Buffered Saline (pH 7.4) |
| Size Reduction Method | Extrusion (100 nm membrane) |
| Expected Particle Size | 100 - 150 nm |
| Expected Encapsulation Efficiency | > 80% |
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol describes the formulation of a liquid SEDDS for oral administration.
Materials:
-
This compound
-
Oil phase (e.g., Labrafac PG, Maisine® CC)
-
Surfactant (e.g., Labrasol®, Tween 80)
-
Co-surfactant (e.g., Transcutol® HP, Poloxamer 188)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Studies:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath to 60 ± 2 °C for approximately 15 minutes.[11]
-
Vortex the mixture every 5 minutes for 30 seconds to ensure homogeneity.[11]
-
Add the required amount of this compound to the mixture and vortex until a clear solution is obtained.
-
-
Self-Emulsification Assessment:
-
Add 1 mL of the prepared SEDDS formulation dropwise to 100 mL of deionized water with gentle stirring.
-
Visually observe the formation of the emulsion. A rapid formation of a clear or slightly bluish-white emulsion indicates a successful SEDDS formulation.
-
-
Characterization:
-
Determine the droplet size and PDI of the resulting emulsion using DLS.
-
Assess the thermodynamic stability of the formulation by subjecting it to centrifugation and freeze-thaw cycles.
-
Table 3: Example SEDDS Formulation Composition
| Component | Example Excipient | Concentration (% w/w) |
| Oil Phase | Labrafac PG | 30 - 50 |
| Surfactant | Labrasol® | 30 - 60 |
| Co-surfactant | Transcutol® HP | 10 - 30 |
| Drug Load | 1 - 10 |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the potential molecular mechanisms of this compound, the following diagrams are provided in DOT language.
Experimental Workflow for Formulation and In Vivo Evaluation
Putative Signaling Pathways Modulated by Oleanane Triterpenoids
The anti-inflammatory and antioxidant effects of oleanane triterpenoids are often attributed to their modulation of key signaling pathways. The following diagrams illustrate the potential mechanisms of action for this compound based on studies of related compounds.
NF-κB Signaling Pathway Inhibition
Nrf2 Signaling Pathway Activation
PI3K/AKT Signaling Pathway Modulation
Conclusion
The successful in vivo investigation of this compound is critically dependent on overcoming its inherent poor aqueous solubility. The formulation strategies and protocols outlined in these application notes provide a solid foundation for researchers to design and execute robust preclinical studies. By carefully selecting an appropriate delivery system and understanding the potential molecular targets, the therapeutic potential of this promising triterpenoid can be effectively evaluated. Further optimization of these formulations will be essential for advancing this compound through the drug development pipeline.
References
- 1. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences | PLOS One [journals.plos.org]
- 2. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences | PLOS One [journals.plos.org]
- 4. Synthesis, biological evaluation, and in silico studies of lantadene-derived pentacyclic triterpenoids as anticancer agents targeting IKK-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIRT1/Nrf2/NF-κB Signaling Mediates Anti-Inflammatory and Anti-Apoptotic Activities of Oleanolic Acid in a Mouse Model of Acute Hepatorenal Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleanolic Acid Alleviates Neuronal Ferroptosis in Subarachnoid Hemorrhage by Inhibiting KEAP1-Nrf2 and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates [mdpi.com]
- 9. Frontiers | Advances in ginsenoside treatment for common kidney diseases: pharmacological evaluation and potential mechanisms [frontiersin.org]
- 10. PI3K Activation, Inhibition, & Medical Implications - Proteopedia, life in 3D [proteopedia.org]
- 11. univ-bio.com [univ-bio.com]
- 12. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the Nrf2 response by oleanolic acid oxime morpholide (3-hydroxyiminoolean-12-en-28-oic acid morpholide) is associated with its ability to induce apoptosis and inhibit proliferation in HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Olean-12-ene-3,11-diol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Olean-12-ene-3,11-diol synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation in a structured format.
Synthesis Workflow Overview
The synthesis of this compound can be approached through a multi-step process starting from readily available oleanolic acid. The general strategy involves the reduction of the carboxylic acid at C-28 to a primary alcohol, followed by selective oxidation at the C-11 position and subsequent reduction of any oxidized C-3 ketone.
Caption: Proposed synthetic workflow for this compound from oleanolic acid.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Reduction of Oleanolic Acid) | Incomplete reaction due to inactive LiAlH4. | Use freshly opened or properly stored LiAlH4. Ensure the reaction is performed under anhydrous conditions. |
| Formation of side products. | Control the reaction temperature, as higher temperatures can lead to side reactions. | |
| Low yield or multiple products in Step 2 (Allylic Oxidation) | Over-oxidation or oxidation at other positions. | Carefully choose the oxidizing agent. For allylic oxidation, reagents like chromium trioxide (CrO3) or pyridinium (B92312) chlorochromate (PCC) can be used. Optimize reaction time and temperature to favor the desired product. |
| Starting material remains. | Increase the molar ratio of the oxidizing agent or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Formation of diastereomers in Step 3 (Stereoselective Reduction) | Non-selective reducing agent. | Use a sterically hindered reducing agent to favor the formation of the desired diastereomer. Temperature control is also crucial for selectivity. |
| Difficulty in purifying the final product | Presence of closely related side products or diastereomers. | Employ column chromatography with a suitable solvent system (e.g., hexane-ethyl acetate (B1210297) gradient) for purification. Recrystallization can also be an effective method for obtaining a pure product. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is oleanolic acid.[1][2] The synthesis typically begins with the reduction of the carboxylic acid group at C-28 to a primary alcohol to form erythrodiol (olean-12-ene-3β,28-diol).[1][2]
Q2: How can I selectively oxidize the C-11 position?
Allylic oxidation of the double bond at C-12 is required to introduce a functional group at C-11. Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be employed for this purpose.[3] The reaction conditions, including solvent, temperature, and reaction time, need to be carefully controlled to maximize the yield of the desired 11-oxo product and minimize side reactions.
Q3: What are the potential side products during the allylic oxidation step?
Potential side products include the formation of the 9(11),12-diene, over-oxidation to a dione (B5365651) if the C-3 hydroxyl group is not protected, or the formation of other oxidized species.[4] Monitoring the reaction by TLC is crucial to stop the reaction at the optimal time.
Q4: How can I achieve the desired stereochemistry at the C-3 and C-11 positions during reduction?
The reduction of the dione intermediate (Olean-12-ene-3,11-dione) to the diol requires a stereoselective reducing agent. Sodium borohydride (B1222165) (NaBH4) is a common choice, but for higher selectivity, sterically hindered reducing agents might be necessary. The choice of solvent and reaction temperature can also influence the stereochemical outcome.
Q5: What is the best method for purifying the final product?
Column chromatography on silica (B1680970) gel is a standard and effective method for purifying this compound from reaction mixtures.[3] A gradient elution system, typically with a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents, is used to separate the desired product from starting materials and side products. Subsequent recrystallization can further enhance the purity.
Experimental Protocols
Step 1: Synthesis of Erythrodiol from Oleanolic Acid
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend oleanolic acid in anhydrous tetrahydrofuran (B95107) (THF).
-
Reduction: Cool the suspension in an ice bath and slowly add a solution of lithium aluminum hydride (LiAlH4) in THF.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution. Filter the resulting precipitate and wash it with THF.
-
Purification: Evaporate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Olean-12-ene-3,11-dione from Erythrodiol
-
Reaction Setup: Dissolve erythrodiol in a suitable solvent like dichloromethane (B109758) or acetone (B3395972) in a round-bottom flask.
-
Oxidation: Slowly add an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent (e.g., with isopropanol (B130326) for Jones reagent). Filter the mixture to remove chromium salts.
-
Purification: Evaporate the solvent and purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve Olean-12-ene-3,11-dione in a solvent such as methanol (B129727) or ethanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC.
-
Work-up: After the reaction is complete, add acetone to quench the excess NaBH4. Evaporate the solvent.
-
Extraction and Purification: Add water and extract the product with an organic solvent like ethyl acetate. Dry the organic layer, evaporate the solvent, and purify the final product by column chromatography and/or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Key Steps
| Step | Reagent | Solvent | Temperature | Typical Yield | Reference |
| Reduction of Oleanolic Acid | LiAlH4 | THF | 0 °C to RT | >90% | [1][2] |
| Allylic Oxidation | CrO3 / PCC | Dichloromethane / Acetone | 0 °C to RT | Moderate | [3][4] |
| Ketone Reduction | NaBH4 | Methanol / Ethanol | 0 °C to RT | Variable | - |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.
Caption: Logical flow of the synthesis with potential side reactions.
References
- 1. Synthesis and Comprehensive in Vivo Activity Profiling of Olean-12-en-28-ol, 3β-Pentacosanoate in Experimental Autoimmune Encephalomyelitis: A Natural Remyelinating and Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Olean-12-ene-3,11-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Olean-12-ene-3,11-diol in aqueous solutions. Given the limited specific data for this compound, information on the closely related and well-studied triterpenoid, oleanolic acid, is provided as a foundational reference.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor aqueous solubility?
A1: this compound is a pentacyclic triterpenoid. Triterpenoids are characteristically lipophilic (fat-soluble) and hydrophobic (water-insoluble) due to their large, nonpolar hydrocarbon skeleton.[1][2] Like its analogue, oleanolic acid, which is practically insoluble in water, this compound's chemical structure leads to very low solubility in aqueous solutions.[2]
Q2: What are the primary consequences of poor aqueous solubility for my research?
A2: Poor aqueous solubility can significantly hinder your research by:
-
Limiting Bioavailability: For in vivo studies, low solubility leads to poor absorption from the gastrointestinal tract, resulting in low and variable bioavailability.[3][4]
-
Challenging Formulation: Difficulty in preparing stock solutions and homogeneous formulations for in vitro and in vivo experiments can lead to inaccurate and irreproducible results.[5]
-
Restricting Clinical Applications: The therapeutic potential of a compound cannot be realized if it cannot be effectively delivered to the target site in the body.[4]
Q3: What are the initial steps to solubilize this compound for in vitro experiments?
A3: For initial lab-scale solubilization, it is recommended to first dissolve the compound in a water-miscible organic solvent before diluting it with your aqueous buffer.[2][6] Common organic solvents for this purpose include Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), and ethanol.[6] It is crucial to be mindful of the final solvent concentration in your experiment, as high concentrations can be toxic to cells.[7]
Troubleshooting Guide
Issue 1: Precipitation occurs when I dilute my organic stock solution of this compound into an aqueous buffer.
Cause: The aqueous buffer cannot accommodate the high concentration of the lipophilic compound once the organic solvent is diluted, causing the compound to crash out of solution.
Solutions:
-
Optimize Co-solvent Concentration: Systematically test different ratios of the organic co-solvent to the aqueous buffer to find a balance that maintains solubility without introducing unacceptable toxicity.[8][9]
-
Utilize a Different Co-solvent: The solubility of triterpenoids can vary significantly between different organic solvents.[6] Refer to the solubility data for oleanolic acid in the table below as a starting point.
-
Employ Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[10][11] Common non-ionic surfactants like Tween® 80 and Pluronic® F68 are often used.[12]
-
Consider pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can increase its solubility. However, as a diol, this compound is unlikely to be significantly affected by pH changes alone.[13][14]
Issue 2: I need to prepare a high-concentration aqueous formulation for an in vivo study, but co-solvents and surfactants are causing toxicity.
Cause: High concentrations of many solubilizing agents can have their own biological effects or toxicities, confounding experimental results.
Solutions:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[1] They can form inclusion complexes with lipophilic molecules like this compound, significantly increasing their aqueous solubility.[1][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[16]
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles can dramatically improve its aqueous dispersibility and bioavailability.[3][17] Techniques include:
-
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants or polymers.[17]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can encapsulate lipophilic drugs.[17][18]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can enclose aqueous or lipid-soluble compounds.[3]
-
-
Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier at a solid state.[19][20] This can enhance the dissolution rate and apparent solubility.
Quantitative Data
The following tables summarize the solubility of the related triterpenoid, oleanolic acid , in various solvents. This data can serve as a useful starting point for selecting appropriate solvents and solubilization strategies for this compound.
Table 1: Solubility of Oleanolic Acid in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Formamide (DMF) | ~30 | [6][21] |
| Ethanol | ~5 | [6][21] |
| Dimethyl Sulfoxide (DMSO) | ~3 | [6][21] |
| Acetone | Variable, data available | [22] |
| 1-Butanol | Variable, data available | [22] |
Table 2: Solubility of Oleanolic Acid in Aqueous Co-solvent Systems
| Co-solvent System | Solubility (mg/mL) | Reference |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 | [6][21] |
Experimental Protocols
Protocol 1: Solubilization using Cyclodextrins (Inclusion Complexation)
Objective: To prepare an aqueous solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Methodology:
-
Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 40% w/v).
-
Accurately weigh the required amount of this compound and place it in a clean vial.
-
Add a small amount of a suitable organic solvent (e.g., ethanol) to wet the powder.
-
Add the HP-β-CD solution to the vial containing this compound.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for 24-48 hours.
-
After stirring, visually inspect the solution for any undissolved particles.
-
If the solution appears clear, filter it through a 0.22 µm syringe filter to remove any potential aggregates.
-
Determine the concentration of this compound in the final solution using a suitable analytical method (e.g., HPLC).
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
Objective: To prepare a nanosuspension of this compound to enhance its aqueous dispersibility.
Materials:
-
This compound
-
Stabilizer (e.g., Pluronic® F68, Tween® 80)
-
Distilled water
-
High-pressure homogenizer
Methodology:
-
Dissolve the stabilizer in distilled water to prepare the stabilizer solution.
-
Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
Subject the pre-suspension to high-pressure homogenization. The optimal pressure and number of cycles will need to be determined empirically but can start in the range of 500-1500 bar for 10-20 cycles.
-
Analyze the particle size and distribution of the resulting nanosuspension using a particle size analyzer.
-
Assess the physical stability of the nanosuspension over time by monitoring for any signs of aggregation or sedimentation.
Visualizations
Caption: Workflow for selecting a solubilization strategy.
Caption: Impact of solubilization on bioavailability.
References
- 1. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic Acid: Extraction, Characterization and Biological Activity [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. wjbphs.com [wjbphs.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in nanoparticle formulation of oleanolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
- 19. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solubility enhancement techniques [wisdomlib.org]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Oleanane Triterpenoids
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of oleanane (B1240867) triterpenoids.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the extraction and purification of oleanane triterpenoids, presented in a question-and-answer format.
Extraction & Initial Processing
Question: My crude extract has a low yield of oleanane triterpenoids. What are the likely causes and solutions?
Answer: Low yields can stem from several factors related to the plant material and extraction process.[1]
-
Plant Material Variability: The concentration of triterpenoids can vary significantly depending on the plant species, age, and growing conditions.[1]
-
Extraction Method: Traditional methods like maceration may result in lower yields compared to more advanced techniques.[1] Consider optimizing your extraction parameters using methods like ultrasound-assisted extraction (UAE), which has demonstrated higher efficiency.[1]
-
Solvent Choice: The selection of an appropriate solvent is critical. Methanol (B129727) and ethanol (B145695) are commonly used for extracting oleanane triterpenoids.[2] The optimal solvent and its concentration should be determined for your specific plant material.
Question: My oleanane triterpenoid (B12794562) extract is highly viscous and difficult to work with. How can I address this?
Answer: High viscosity in extracts is often due to the co-extraction of polysaccharides.[1] Several strategies can be employed to mitigate this issue:
-
Pre-extraction: Use less polar solvents to pre-extract and remove some of the interfering compounds before the main extraction.[1]
-
Enzymatic Hydrolysis: This technique can break down polysaccharides, but it requires careful optimization to avoid degrading the target triterpenoids.[1]
-
Precipitation: Use a suitable anti-solvent to selectively precipitate either the triterpenoids or the polysaccharides.[1]
Chromatographic Purification
Question: I am observing poor separation of oleanane triterpenoids on my silica (B1680970) gel column, with significant peak tailing. What can I do to improve this?
Answer: Peak tailing and poor resolution are common challenges in silica gel chromatography of triterpenoids due to their similar polarities and structures.[1] Here are some troubleshooting steps:
-
Solvent System Optimization: The mobile phase composition is crucial for good separation. A common solvent system is a mixture of chloroform, methanol, and water.[1] Systematically varying the proportions of these solvents can significantly improve resolution.
-
Mobile Phase Additives: Adding a small amount of acid (e.g., acetic acid) or base (e.g., ammonia) to the mobile phase can improve peak shape by suppressing the ionization of functional groups on the triterpenoids.[1][3]
-
Alternative Stationary Phases: If optimizing the mobile phase is insufficient, consider using a different stationary phase, such as a C8 or phenyl column, or a different purification technique like high-speed countercurrent chromatography.[1]
Question: How can I improve the separation of oleanane and ursane (B1242777) triterpenoid isomers?
Answer: The structural similarity of oleanane and ursane isomers makes their separation challenging.[4] One effective approach is coordination chromatography, where a suitable agent is added to the mobile phase to enhance resolution. For instance, adding β-cyclodextrin derivatives to the mobile phase in reversed-phase HPLC can improve the separation of these isomers.[4][5]
Question: My purified oleanane triterpenoids show persistent impurities when analyzed by Mass Spectrometry (MS). What could be the issue?
Answer: MS analysis of oleanane triterpenoids can be complex. Complicated fragmentation patterns can arise during ionization, leading to difficulties in confirming molecular weights. The oleanane triterpenoid ring structure itself can be prone to fragmentation through a reverse Diels-Alder reaction, which can be mistaken for impurities. Careful adjustment of the fragmentation temperature in the MS settings can help to minimize this issue.
Post-Purification Challenges
Question: I am having difficulty crystallizing my purified oleanane triterpenoids. What factors should I consider?
Answer: Crystallization can be influenced by several factors:
-
Purity: Ensure the compound is of high purity, as impurities can inhibit crystal formation.
-
Solvent System: Experiment with different solvent and anti-solvent combinations to find a system where the triterpenoid has limited solubility.
-
Temperature: Temperature affects solubility and the rate of crystallization. Try crystallization at different temperatures, such as room temperature and 4°C.[1]
-
Seeding: If you have a small amount of crystalline material, adding it to a supersaturated solution (seeding) can initiate crystallization.[1]
Data Presentation
Table 1: Comparison of Extraction Methods for Triterpenoids
| Extraction Method | Plant Material | Key Parameters | Yield/Concentration | Reference |
| Methanol Extraction | Platanus occidentalis (Sycamore) Outer Bark | Three extractions with methanol after washing with boiling water. | 5.70% (w/w) yield, 95% purity | [2] |
| Supercritical CO2 Extraction | Souroubea sympetala | 400 bar, 40 °C | 5.54 ± 0.2 mg/g extract | [2] |
| Ethyl Acetate (B1210297) Extraction | Souroubea sympetala | Not specified | 6.78 ± 0.2 mg/g extract | [2] |
| Ultrasound-Assisted Extraction (UAE) | Gomphrena celosioides | Time: 33.6 min, Temp: 78.2°C, Solvent/Sample Ratio: 26.1/1 mL/g | 2.337% triterpenoid saponin (B1150181) content | [1] |
Table 2: Purification of Triterpenoids using Macroporous Resin
| Resin Type | Plant Material/Extract | Adsorption Conditions | Desorption Conditions | Purity/Content Increase | Reference |
| AB-8 | Boletus edulis Crude Extract | Sample conc.: 3.5 mg/mL, pH: 5, Flow rate: 1.5 mL/min | 70% ethanol, Flow rate: 1.0 mL/min | Content increased 2.49 times (to 8.71%) | [6] |
| HPD-600 | Inonotus hispidus | Not specified | 95% ethanol | Content increased from 26.72 to 129.28 mg/g (4.8-fold) with a 75.48% yield | [7][8] |
| Not specified | Schisandra chinensis Crude Extract | Graded ethanol series elution | Not specified | The 70% ethanol fraction was further purified by HSCCC | [9][10] |
Experimental Protocols
Silica Gel Column Chromatography for Oleanane Triterpenoid Fractionation
This protocol provides a general procedure for the separation of oleanane triterpenoids from a crude plant extract.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Cotton or glass wool
-
Sand
-
Crude oleanane triterpenoid extract
-
Solvents (e.g., chloroform, methanol, ethyl acetate, hexanes)
-
Collection tubes
-
TLC plates and developing chamber
-
Visualizing agent (e.g., vanillin-sulfuric acid solution)
Procedure:
-
Column Packing:
-
Securely plug the bottom of the column with cotton or glass wool.
-
Add a thin layer of sand (approximately 1 cm) over the plug.[1]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or chloroform).
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.[11]
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface.[1]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.
-
Carefully apply the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexanes or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). This is known as gradient elution.[1]
-
Collect fractions of a fixed volume in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system.
-
Visualize the spots using a suitable method (e.g., UV light or a staining agent).[1]
-
-
Combine and Recover:
-
Combine the fractions containing the same triterpenoid(s) based on their TLC profiles.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified fractions.[1]
-
Macroporous Resin Chromatography for Triterpenoid Enrichment
This protocol describes the use of macroporous resin to enrich oleanane triterpenoids from a crude extract.
Materials:
-
Glass chromatography column
-
Macroporous resin (e.g., AB-8, HPD-600)
-
Crude triterpenoid extract
-
Solvents (e.g., ethanol, water)
-
Collection flasks
Procedure:
-
Resin Pretreatment:
-
Soak the resin in ethanol for 24 hours to remove any residual monomers and porogenic agents.
-
Wash the resin thoroughly with deionized water until no ethanol remains.
-
-
Column Packing:
-
Pack the pretreated resin into a glass column.
-
-
Adsorption:
-
Washing:
-
Wash the column with deionized water or a low concentration of ethanol to remove highly polar impurities like sugars and pigments.
-
-
Desorption (Elution):
-
Solvent Removal:
-
Evaporate the ethanol from the eluate under reduced pressure to obtain the purified triterpenoid extract.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol outlines a general method for the final purification of individual oleanane triterpenoids.
Materials:
-
Preparative HPLC system with a fraction collector
-
Preparative C18 reversed-phase column
-
Partially purified oleanane triterpenoid fraction
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
0.45 µm syringe filter
Procedure:
-
Sample Preparation:
-
Dissolve the partially purified fraction in a minimal amount of a suitable solvent (e.g., methanol).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Method Development (Analytical Scale):
-
Optimize the separation conditions on an analytical HPLC system using a C18 column.
-
Experiment with different mobile phase compositions (e.g., methanol/water or acetonitrile/water gradients) and flow rates to achieve the best resolution of the target triterpenoid.
-
-
Scale-Up to Preparative HPLC:
-
Transfer the optimized method to the preparative HPLC system. Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
-
Purification and Fraction Collection:
-
Inject the filtered sample onto the preparative column.
-
Run the HPLC method and collect fractions corresponding to the peak of the target oleanane triterpenoid using the fraction collector.
-
-
Post-Purification:
-
Combine the collected fractions containing the pure compound.
-
Remove the solvent using a rotary evaporator to obtain the purified oleanane triterpenoid.
-
Confirm the purity of the isolated compound using analytical HPLC.
-
Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general procedure for using SPE to clean up crude extracts before chromatographic analysis or further purification.
Materials:
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Crude oleanane triterpenoid extract
-
Solvents (e.g., methanol, water, hexane)
-
Collection tubes
Procedure:
-
Conditioning:
-
Pass a water-miscible organic solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.
-
Equilibrate the cartridge with water or a buffer at the appropriate pH. Do not let the sorbent dry out.[12]
-
-
Sample Loading:
-
Pre-treat the sample by dissolving it in a suitable solvent and adjusting the pH if necessary to ensure the triterpenoids are in a neutral, hydrophobic state.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities. The wash solvent should be strong enough to remove interferences but not elute the target analytes.
-
-
Elution:
-
Elute the retained oleanane triterpenoids with a stronger organic solvent (e.g., methanol or acetonitrile). Use a small volume of the elution solvent to obtain a concentrated sample.
-
-
Drying and Reconstitution:
-
Dry the eluate under a stream of nitrogen and reconstitute the purified sample in a solvent compatible with the subsequent analytical or preparative technique.
-
Mandatory Visualization
Caption: General workflow for the purification of oleanane triterpenoids.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Biocatalysis in the Chemistry of Lupane Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. youtube.com [youtube.com]
- 5. mastelf.com [mastelf.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving Triterpenoid Extraction Efficiency from Inonotus hispidus Using Macroporous Adsorption Resin: An Aim for Functional Food Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 10. Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
"troubleshooting side reactions in Olean-12-ene-3,11-diol synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Olean-12-ene-3,11-diol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Incomplete Reduction of the Carboxylic Acid at C-28
-
Question: After treating oleanolic acid with a reducing agent, TLC analysis still shows the presence of starting material or a more polar spot corresponding to a partially reduced intermediate. What could be the cause and how can I resolve it?
-
Answer: Incomplete reduction of the C-28 carboxylic acid to the primary alcohol (erythrodiol) is a common issue. The likely causes are insufficient reducing agent, deactivated reagent, or suboptimal reaction conditions. Lithium aluminum hydride (LiAlH4) is a strong reducing agent suitable for this conversion.[1][2][3]
Troubleshooting Steps:
-
Verify Reagent Activity: LiAlH4 is highly reactive and can be deactivated by moisture. Use a fresh, unopened container or a properly stored and handled reagent.
-
Increase Reagent Stoichiometry: An excess of LiAlH4 is typically required. A common protocol suggests adding a solution of the starting material in dry THF to a solution of LiAlH4 (e.g., 5 g per 20 g of starting material) in dry THF at 0 °C.
-
Optimize Reaction Time and Temperature: After the initial addition at 0 °C, the reaction mixture is typically allowed to warm to room temperature and then heated under reflux for a few hours (e.g., 3 hours) to ensure complete reduction.
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used, as LiAlH4 reacts violently with water.
-
Issue 2: Low Yield or Multiple Products in the Allylic Oxidation Step
-
Question: The oxidation of the oleanolic acid derivative at the C-11 position results in a low yield of the desired 11-oxo product and a complex mixture of byproducts. How can I improve the selectivity of this reaction?
-
Answer: Allylic oxidation of the C-12 double bond to introduce a carbonyl group at C-11 is a critical and often challenging step. Selenium dioxide (SeO2) is a common reagent for this transformation. Side reactions can include over-oxidation or oxidation at other allylic positions.
Troubleshooting Steps:
-
Control Reaction Temperature: The temperature of the SeO2 oxidation is crucial. The reaction is often carried out at reflux, but the specific temperature can influence the product distribution. Careful monitoring and control are essential.
-
Solvent Selection: The choice of solvent can affect the reaction outcome. Dioxane is a commonly used solvent for SeO2 oxidations.
-
Co-oxidant Addition: The use of a co-oxidant like tert-butyl hydroperoxide (TBHP) in catalytic amounts with SeO2 can sometimes lead to milder and more selective oxidations. This approach may reduce the formation of byproducts compared to using stoichiometric SeO2 alone.
-
Purification Strategy: A complex product mixture may require careful chromatographic separation. Column chromatography on silica (B1680970) gel is a standard method for purifying oleanane (B1240867) triterpenoids.
-
Issue 3: Poor Stereoselectivity in the Reduction of the 11-Oxo Group
-
Question: The reduction of the 11-oxo intermediate yields a mixture of the desired 11α-hydroxy and the undesired 11β-hydroxy diastereomers. How can I increase the stereoselectivity towards the 11α-diol?
-
Answer: The stereochemical outcome of the reduction of the C-11 ketone is a critical factor in obtaining the desired Olean-12-ene-3,11α-diol. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio. The 11α-hydroxy configuration is often the thermodynamically more stable product.
Troubleshooting Steps:
-
Choice of Reducing Agent: While both sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) can reduce the ketone, their stereoselectivity may differ. Bulky reducing agents often favor attack from the less hindered face, which in this case would likely lead to the desired 11α-hydroxy product. Consider exploring different reducing agents, such as those with bulky substituents.
-
Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity. Performing the reduction at 0 °C or even lower temperatures may favor the formation of the thermodynamically more stable 11α-isomer.
-
Purification of Diastereomers: If a mixture of diastereomers is obtained, careful purification by column chromatography or recrystallization may be necessary to isolate the desired 11α-diol.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound from oleanolic acid?
A1: The synthesis typically involves a three-step process:
-
Reduction of the C-28 Carboxylic Acid: The carboxylic acid group of oleanolic acid is first reduced to a primary alcohol to yield erythrodiol (B191199) (Olean-12-ene-3,28-diol). This is commonly achieved using a strong reducing agent like LiAlH4.[1][2][3]
-
Allylic Oxidation at C-11: The erythrodiol is then subjected to allylic oxidation to introduce a carbonyl group at the C-11 position, forming an 11-oxo intermediate. Selenium dioxide (SeO2) is a frequently used reagent for this transformation.
-
Stereoselective Reduction of the C-11 Ketone: The final step is the stereoselective reduction of the 11-oxo group to the desired 11α-hydroxy configuration, yielding Olean-12-ene-3,11α-diol.
Q2: Are there any known side products during the LiAlH4 reduction of the C-28 carboxylic acid?
A2: The primary side reaction is incomplete reduction, leading to the presence of unreacted starting material. Over-reduction of other functional groups is generally not a concern with oleanolic acid's core structure under standard conditions. However, ensuring the complete reaction is crucial for simplifying purification.
Q3: What are the potential byproducts of the selenium dioxide oxidation at C-11?
A3: Besides the desired 11-oxo product, potential side reactions with SeO2 can include:
-
Over-oxidation: Formation of dicarbonyl compounds or other more highly oxidized species.
-
Oxidation at other allylic positions: Although C-11 is the most activated allylic position in the olean-12-ene (B1638996) system, minor oxidation at other positions could occur.
-
Formation of organoselenium byproducts: These are typically removed during workup and purification.
Q4: How can I confirm the stereochemistry of the hydroxyl group at C-11?
A4: The stereochemistry of the C-11 hydroxyl group is typically determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift and coupling constants of the H-11 proton in the 1H NMR spectrum are diagnostic. Comparison of the obtained NMR data with literature values for 11α-hydroxy and 11β-hydroxy oleanane derivatives can confirm the stereochemical assignment. The α-configuration of the 11-OH group is often indicated by an upfield chemical shift of C-11 in the 13C NMR spectrum compared to the 11β-isomer.[4]
Data Presentation
Table 1: Summary of Key Reaction Steps and Potential Issues
| Step | Reaction | Reagents | Key Parameters | Potential Issues | Troubleshooting |
| 1 | Reduction of C-28 Carboxylic Acid | LiAlH4 | Anhydrous conditions, excess reagent, reflux | Incomplete reaction | Use fresh/active reagent, increase stoichiometry, ensure sufficient reaction time/temperature |
| 2 | Allylic Oxidation at C-11 | SeO2 | Temperature control, solvent choice | Low yield, multiple byproducts | Optimize temperature, consider co-oxidants (e.g., TBHP), careful purification |
| 3 | Reduction of C-11 Ketone | NaBH4, LiAlH4, or other reducing agents | Choice of reducing agent, temperature | Poor stereoselectivity (mixture of 11α and 11β diols) | Use bulky reducing agents, lower reaction temperature, purify diastereomers |
Experimental Protocols
Protocol 1: Reduction of Oleanolic Acid to Erythrodiol (Olean-12-ene-3,28-diol)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath.
-
Reaction: Dissolve oleanolic acid in anhydrous THF and add it dropwise to the LiAlH4 suspension under a nitrogen atmosphere with stirring.
-
Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 3 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH4 by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate.
-
Workup: Filter the resulting suspension and wash the solid residue with THF. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure erythrodiol.
Protocol 2: Allylic Oxidation of Erythrodiol to 11-oxo-erythrodiol
-
Preparation: In a round-bottom flask, dissolve erythrodiol in a suitable solvent such as dioxane.
-
Reaction: Add selenium dioxide (SeO2) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and filter to remove the precipitated selenium. Dilute the filtrate with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 11-oxo-erythrodiol.
Protocol 3: Stereoselective Reduction of 11-oxo-erythrodiol to Olean-12-ene-3,11α-diol
-
Preparation: Dissolve the 11-oxo-erythrodiol in a suitable solvent such as methanol (B129727) or ethanol (B145695) and cool the solution to 0 °C.
-
Reaction: Add a reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by the addition of a weak acid (e.g., acetic acid) or water. Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography or recrystallization to obtain the pure Olean-12-ene-3,11α-diol.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for key synthesis steps.
Caption: Key transformations in the synthesis pathway.
References
- 1. Synthesis and Comprehensive in Vivo Activity Profiling of Olean-12-en-28-ol, 3β-Pentacosanoate in Experimental Autoimmune Encephalomyelitis: A Natural Remyelinating and Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Oleanolic Acid Analogues and Their Cytotoxic Effects on 3T3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Olean-12-ene-3,11-diol Isomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the chromatographic separation of Olean-12-ene-3,11-diol isomers. Due to the high degree of structural similarity between these isomers, achieving baseline separation can be challenging. The following sections offer practical solutions and detailed protocols to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers so difficult?
A1: The separation is challenging due to the high degree of structural similarity between the isomers. Pentacyclic triterpenoid (B12794562) isomers, such as those of the oleanane (B1240867) family, often have nearly identical physicochemical properties, including molecular weight, polarity, and solubility.[1][2] This results in very similar retention behavior on standard chromatographic columns, frequently leading to co-elution or poor resolution.[1]
Q2: What is the recommended starting point for developing an HPLC method for these isomers?
A2: A reversed-phase High-Performance Liquid Chromatography (HPLC) method using a C18 column is a conventional and effective starting point.[1][3] A gradient elution with a mobile phase composed of acetonitrile (B52724) and water is typically employed.[1] For isomers that are particularly difficult to separate, using a C30 column may provide enhanced selectivity and resolution.[4]
Q3: What is the most suitable detection method for this compound isomers?
A3: Since triterpenoids often lack a strong UV chromophore, detection can be challenging.[5][6] Common methods include:
-
Low-wavelength UV detection: Typically performed around 210-220 nm.[3]
-
Charged Aerosol Detection (CAD): A more sensitive technique that provides a near-universal response for non-volatile analytes.[4]
-
Mass Spectrometry (MS): Highly recommended for its sensitivity and specificity, especially when dealing with complex sample matrices or low concentrations.[3][5]
Q4: Can mobile phase additives improve the separation?
A4: Yes, mobile phase additives can significantly impact resolution. Adding a small amount of acid, such as 0.1% formic acid, can help control the ionization of analytes and improve peak shape.[3] For exceptionally challenging separations of oleanane isomers, adding hydrophilic β-cyclodextrin derivatives to the mobile phase has been shown to improve resolution by forming inclusion complexes that differ slightly between isomers.[7][8]
Troubleshooting Guide
Issue 1: Poor resolution or complete co-elution of isomer peaks.
-
Possible Cause: The stationary phase or mobile phase composition is not optimal for resolving compounds with such similar structures.
-
Suggested Solutions:
-
Optimize the Gradient: Employ a very shallow (slow) gradient program. For example, instead of a 5-95% B gradient over 20 minutes, try a 70-90% B gradient over 40 minutes, focusing the shallowest part of the gradient around the elution time of the isomers.[1]
-
Change the Organic Solvent: If using acetonitrile, switch to methanol (B129727), or vice-versa. The difference in solvent properties can alter selectivity and improve separation.[9]
-
Switch the Stationary Phase: If a C18 column does not provide adequate resolution, a C30 column is an excellent alternative, as its unique phase chemistry is well-suited for separating structurally similar, hydrophobic isomers.[4]
-
Adjust Temperature: Use a column oven to control the temperature. Systematically test different temperatures (e.g., 25°C, 35°C, 45°C), as temperature can affect the kinetics of interaction between the analytes and the stationary phase, thereby influencing selectivity.[10]
-
Issue 2: Peaks are broad or show significant tailing.
-
Possible Cause: Secondary interactions with the stationary phase or column overload are common causes of poor peak shape.
-
Suggested Solutions:
-
Use a Base-Deactivated Column: Employ a modern, end-capped column designed to minimize exposed silanol (B1196071) groups on the silica (B1680970) surface. These silanols can cause undesirable secondary interactions, leading to peak tailing.[3]
-
Modify Mobile Phase pH: Add a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. This can suppress the ionization of residual silanols, reducing their interaction with the analytes and sharpening the peaks.[3][10]
-
Reduce Sample Concentration: Injecting too much sample can lead to column overload, resulting in broad, asymmetric peaks. Prepare a more dilute sample and re-inject to see if peak shape improves.[3][10]
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter to prevent peak broadening outside of the column.[3]
-
Issue 3: Inconsistent retention times between runs.
-
Possible Cause: The HPLC system may not be fully equilibrated, or the mobile phase composition may be unstable.
-
Suggested Solutions:
-
Ensure Proper Equilibration: Before starting a sequence, flush the column with at least 10-15 column volumes of the initial mobile phase to ensure the stationary phase is fully equilibrated.[3]
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily. Organic solvents can evaporate over time, altering the composition and affecting retention times.[3]
-
Degas the Mobile Phase: Properly degas the mobile phase before use to prevent the formation of air bubbles in the pump, which can cause pressure fluctuations and shift retention times.[3]
-
Use a Column Oven: Maintain a constant column temperature. Fluctuations in ambient temperature can lead to significant variations in retention.[3]
-
Data Presentation
The following table summarizes typical starting conditions and optimization strategies for the separation of closely related triterpenoid isomers, which can be adapted for this compound.
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized for Resolution) | Rationale & Reference |
| Column | C18, 250 x 4.6 mm, 5 µm | C30, 150 x 3.0 mm, 3 µm | C18 is a standard starting point. C30 offers enhanced selectivity for hydrophobic isomers.[1][4] |
| Mobile Phase A | Water | Water + 0.1% Formic Acid | Formic acid improves peak shape by suppressing silanol interactions.[3] |
| Mobile Phase B | Acetonitrile | Methanol | Switching the organic solvent alters selectivity and can resolve co-eluting peaks.[9] |
| Gradient | 85% to 100% B over 30 min | 80% to 95% B over 45 min | A shallow gradient is critical for separating structurally similar compounds.[1] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | A lower flow rate can increase column efficiency and improve resolution.[10] |
| Temperature | Ambient | 35 °C | Controlled temperature ensures reproducibility and can affect selectivity.[10] |
| Detection | UV at 210 nm | Charged Aerosol Detector (CAD) or MS | CAD and MS offer superior sensitivity for compounds lacking strong chromophores.[3][4] |
Experimental Protocols
Detailed Methodology: Optimized HPLC-UV Protocol
This protocol provides a robust starting point for separating this compound isomers. Further optimization may be required based on the specific isomer pair and instrumentation.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound isomers in methanol or acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Vortex the solution until fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulates.
-
-
HPLC System & Conditions:
-
HPLC System: An HPLC or UHPLC system equipped with a binary pump, autosampler, thermostatted column compartment, and UV/Vis detector.
-
Column: Reversed-Phase C30 (e.g., 150 mm x 3.0 mm, 3 µm particle size).[4]
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.[10]
-
Injection Volume: 5 µL.
-
Detection Wavelength: 210 nm.[3]
-
-
Gradient Elution Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0.0 20 80 40.0 5 95 45.0 5 95 45.1 20 80 | 55.0 | 20 | 80 |
-
Analysis and Optimization:
-
Inject the standard and sample solutions.
-
Identify the peaks corresponding to the isomers based on retention times of individual standards, if available.
-
If resolution is below the desired value (typically Rs > 1.5), consider further flattening the gradient around the elution time of the target peaks or switching the organic mobile phase to methanol.[1][9]
-
Visualizations
Caption: Experimental workflow from sample preparation to analysis and optimization.
Caption: Decision tree for troubleshooting poor chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation rule of oleanane and ursane pentacyclic triterpenoids isomers from nature plants by coordination chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
"preventing degradation of Olean-12-ene-3,11-diol during storage"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Olean-12-ene-3,11-diol during storage. The following information is curated to assist researchers in maintaining the integrity of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors contributing to the degradation of this compound are exposure to heat, light (photo-oxidation), oxygen (oxidation), and non-neutral pH conditions (acid or base hydrolysis). The presence of two hydroxyl groups and a carbon-carbon double bond in its structure makes it susceptible to oxidative processes.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable, provided the compound is protected from moisture and light.
Q3: How should I store solutions of this compound?
A3: Stock solutions of this compound should be prepared in a suitable inert solvent such as DMSO, ethanol, or methanol (B129727). It is recommended to store these solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For optimal stability, it is best to use freshly prepared solutions for experiments. Aqueous solutions are not recommended for storage for more than a day.
Q4: What are the visible signs of degradation?
A4: Visual signs of degradation can include a change in the color or physical appearance of the solid compound. For solutions, the appearance of discoloration or precipitation may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods for purity assessment.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structural integrity of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | 1. Verify the storage conditions (temperature, light exposure). 2. Perform a purity check using HPLC or another suitable analytical method. 3. If degradation is confirmed, use a fresh, unopened vial of the compound. 4. For solutions, prepare fresh stock from solid material. |
| Precipitate observed in a stored solution | The compound may have degraded, or the solvent may have evaporated, leading to supersaturation. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If the precipitate remains, it is likely a degradation product. Discard the solution. 3. Ensure storage containers are properly sealed to prevent solvent evaporation. |
| Discoloration of the solid compound | This is a strong indicator of degradation, likely due to oxidation or photodegradation. | 1. Do not use the discolored compound for experiments. 2. Review storage procedures to ensure the compound is protected from light and oxygen. 3. Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen). |
Data Presentation: Illustrative Degradation Data
The following table presents hypothetical data illustrating the potential degradation of this compound under various stress conditions. This data is for illustrative purposes to demonstrate the importance of proper storage and handling.
| Condition | Duration | Temperature | Purity (%) | Major Degradation Product(s) |
| Solid, Dark | 12 months | -20°C | >99% | Not Detected |
| Solid, Dark | 12 months | 4°C | 98% | Oxidation products |
| Solid, Dark | 12 months | 25°C | 92% | Oxidation and dehydration products |
| Solid, Exposed to Light | 1 month | 25°C | 85% | Photo-oxidation products |
| Solution in DMSO, Dark | 3 months | -20°C | 97% | Minor oxidation |
| Solution in DMSO, Dark | 1 month | 4°C | 90% | Oxidation products |
| Aqueous Suspension, Dark | 24 hours | 25°C | 95% | Hydrolysis/Oxidation products |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a method for conducting a forced degradation study to assess the stability of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile (B52724) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours.
-
Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or ELSD.
-
Injection Volume: 20 µL.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Visualizations
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and the known reactivity of similar triterpenoids.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
Technical Support Center: Enhancing the Bioavailability of Olean-12-ene-3,11-diol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the bioavailability of Olean-12-ene-3,11-diol derivatives. Due to the limited specific literature on this compound derivatives, this guide draws upon established strategies and data from structurally similar oleanane-type pentacyclic triterpenoids, such as oleanolic acid and boswellic acid derivatives, to provide relevant and transferable insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound derivatives?
A1: Like many pentacyclic triterpenoids, this compound derivatives are expected to face several challenges that limit their oral bioavailability. These include:
-
Poor Aqueous Solubility: Their highly lipophilic nature leads to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The molecular size and structure may hinder efficient transport across the intestinal epithelium.
-
First-Pass Metabolism: These compounds can be extensively metabolized by cytochrome P450 enzymes (e.g., CYP3A) in the intestine and liver, reducing the amount of active compound reaching systemic circulation.[1]
-
Rapid Elimination: Once absorbed, the compounds may be quickly cleared from the body.[1]
Q2: What are the most promising strategies to enhance the bioavailability of these derivatives?
A2: Several formulation and chemical modification strategies have proven effective for analogous compounds and are applicable to this compound derivatives:
-
Nanotechnology-Based Approaches: Reducing the particle size to the nanometer range dramatically increases the surface area for dissolution.[1] Common nanoformulations include:
-
Polymeric Nanoparticles: Encapsulating the derivative within biodegradable polymers like PLGA can improve solubility, provide controlled release, and enhance bioavailability.[2][3]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs, offering good stability and controlled release.[3]
-
Nanosuspensions: Dispersions of the pure drug in a liquid medium, stabilized by surfactants, can significantly improve dissolution rates.
-
-
Lipid-Based Formulations: These formulations enhance the solubility and absorption of lipophilic compounds.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[4]
-
Phospholipid Complexes (Phytosomes): Complexing the derivative with phospholipids (B1166683) can improve its solubility and permeability.
-
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix in its amorphous, higher-energy state can lead to increased aqueous solubility and dissolution rates.
-
Chemical Modification: Synthesizing derivatives with improved physicochemical properties (e.g., adding ionizable groups to enhance solubility) can be a viable strategy.[5]
Q3: How do I select the most appropriate formulation strategy for my specific this compound derivative?
A3: The choice of formulation depends on the specific physicochemical properties of your derivative (e.g., solubility, logP, melting point) and the desired therapeutic application. A systematic approach is recommended:
-
Physicochemical Characterization: Thoroughly characterize the solubility of your compound in various pH buffers and biorelevant media. Determine its permeability using in vitro models like Caco-2 cell monolayers.
-
Pre-formulation Studies: Screen various excipients for compatibility and solubilizing capacity.
-
Formulation Development and Optimization: Based on the characterization and screening, select a few promising formulation strategies to develop and optimize. For example, if the compound is highly lipophilic, a lipid-based formulation like SMEDDS could be a good starting point.[4] If a controlled release profile is desired, polymeric nanoparticles might be more suitable.[3]
Troubleshooting Guides
Issue 1: Poor in vitro dissolution of the formulated derivative.
| Possible Causes | Troubleshooting Steps |
| Inadequate particle size reduction in nanoformulations. | Optimize the homogenization or sonication process (increase time, power, or cycles). Verify particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). |
| Drug recrystallization in amorphous solid dispersions. | Screen for polymers that have strong interactions with the drug to inhibit recrystallization. Store the formulation under controlled temperature and humidity conditions. |
| Insufficient amount of surfactant/co-surfactant in lipid-based formulations. | Re-evaluate the phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant for stable microemulsion formation.[4] |
| Inappropriate dissolution medium. | Ensure the dissolution medium is suitable for the compound's properties. For poorly soluble compounds, the use of surfactants or biorelevant media (e.g., FaSSIF, FeSSIF) is often necessary.[6] |
Issue 2: Low oral bioavailability in vivo despite good in vitro dissolution.
| Possible Causes | Troubleshooting Steps |
| Significant first-pass metabolism. | Co-administer the formulation with a known inhibitor of the relevant metabolizing enzymes (e.g., ketoconazole (B1673606) for CYP3A) in preclinical studies to assess the impact of metabolism. |
| Poor intestinal permeability. | Incorporate permeation enhancers into the formulation. For nanoformulations, surface modification with mucoadhesive polymers can increase residence time at the absorption site. |
| Instability of the formulation in the gastrointestinal environment. | For lipid-based formulations, assess their stability in simulated gastric and intestinal fluids. For nanoparticles, evaluate their stability at different pH values. |
| P-glycoprotein (P-gp) efflux. | Investigate if the compound is a substrate for P-gp efflux transporters. If so, consider co-administration with a P-gp inhibitor. |
Issue 3: High variability in in vivo pharmacokinetic data.
| Possible Causes | Troubleshooting Steps |
| Inconsistent formulation performance. | Ensure the formulation is robust and reproducible. For nanosuspensions, monitor for any signs of aggregation before administration. For SMEDDS, ensure consistent emulsification. |
| Food effect. | Standardize the feeding conditions of the experimental animals. For lipophilic compounds, administration with food can sometimes enhance bioavailability.[7] Conduct studies in both fasted and fed states to characterize the food effect. |
| Inter-animal variability in metabolism. | Use a sufficient number of animals per group to ensure statistical power. Consider using a crossover study design if feasible. |
| Issues with the analytical method. | Validate the bioanalytical method (e.g., LC-MS/MS) for linearity, accuracy, precision, and stability to ensure reliable quantification of the drug in plasma. |
Quantitative Data on Bioavailability Enhancement of Analagous Compounds
The following tables summarize pharmacokinetic data from studies on oleanolic acid and boswellic acid derivatives, demonstrating the potential for significant bioavailability enhancement through formulation.
Table 1: Pharmacokinetic Parameters of Oleanolic Acid Formulations in Rats
| Formulation | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | Fold Increase in Bioavailability (vs. OA alone) | Reference |
| Oleanolic Acid (OA) alone | 59.5 | 259.6 | - | [2] |
| OA-Phospholipid Complex (OPCH) | 78.7 | 306.6 | ~1.2 | [2] |
| OPCH with Ketoconazole | 131.3 | 707.7 | ~2.7 | [2] |
Table 2: Pharmacokinetic Parameters of Boswellic Acid Derivative Nanoparticle Formulations in Rats
| Compound & Formulation | Cmax | AUC | Fold Increase in Bioavailability | Reference |
| 11-keto-β-boswellic acid (KBA) | - | - | - | [2] |
| KBA Nanoparticles (KBA-NPs) | - | - | ~7 | [2] |
| 3-acetyl-11-keto-β-boswellic acid (AKBA) | ~6 times higher than AKBA alone | ~9 times higher than AKBA alone | ~9 | [3] |
| AKBA Nanoparticles (AKBA-NPs) | [3] |
Experimental Protocols
1. Preparation of Polymeric Nanoparticles (Emulsion-Diffusion-Evaporation Method) [2]
-
Organic Phase Preparation: Dissolve the this compound derivative and a polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).
-
Emulsification: Add the organic phase to the aqueous phase under constant stirring to form an oil-in-water emulsion.
-
Diffusion and Evaporation: Add water to the emulsion to facilitate the diffusion of the organic solvent into the aqueous phase. Evaporate the organic solvent under reduced pressure.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension, wash with deionized water, and then lyophilize to obtain a dry powder.
2. In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12-18 hours) with free access to water before drug administration.
-
Drug Administration: Administer the formulation (e.g., nanoparticle suspension reconstituted in water) orally via gavage at a specified dose.
-
Blood Sampling: Collect blood samples from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Precipitate plasma proteins (e.g., with acetonitrile). Analyze the supernatant for the drug concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Visualizations
Caption: Experimental workflow for nanoparticle formulation and in vivo pharmacokinetic evaluation.
Caption: Key barriers limiting the oral bioavailability of lipophilic triterpenoids.
References
- 1. Evaluation of the solubility of 11-keto-β-boswellic acid and its histological effect on the diabetic mice liver using a novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle formulation of 11-keto-β-boswellic acid (KBA): anti-inflammatory activity and in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and optimisation of 3-Acetyl-11-keto-β-boswellic acid loaded poly-lactic-co-glycolic acid-nanoparticles with enhanced oral bioavailability and in-vivo anti-inflammatory activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Artifacts in Cell-Based Assays with Olean-12-ene-3,11-diol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize artifacts when using Olean-12-ene-3,11-diol in cell-based assays.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a pentacyclic triterpenoid (B12794562), a class of natural products known for a variety of biological activities, including anti-inflammatory and cytotoxic effects. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] For cell-based assays, it is typically prepared as a stock solution in DMSO.
Q2: I am observing unusually high cell viability in my MTT assay when using this compound, even at high concentrations. Is this expected?
This is a common artifact observed with triterpenoid compounds. This compound, like other triterpenoids, has inherent reducing properties that can directly reduce the tetrazolium salt (MTT) to its colored formazan (B1609692) product. This chemical reduction is independent of cellular metabolic activity, leading to a false-positive signal and masking any actual cytotoxic effects.
Q3: How can I confirm if this compound is interfering with my MTT assay?
To confirm interference, you should run a "compound-only" control. This involves adding this compound to cell-free culture medium in a multi-well plate, followed by the addition of the MTT reagent. If a color change occurs in the absence of cells, it confirms that the compound is directly reducing the MTT.
Q4: What are the recommended alternative assays to avoid this interference?
Assays that do not rely on the metabolic reduction of a substrate are recommended. These include:
-
Sulforhodamine B (SRB) Assay: This assay measures cell density based on the binding of the SRB dye to total cellular protein.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[3]
Q5: My results with this compound are not reproducible. What could be the cause?
In addition to assay interference, poor solubility and stability of the compound in aqueous culture media can lead to inconsistent results. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%). It is also recommended to prepare fresh dilutions of the compound for each experiment.
Q6: What are the known signaling pathways affected by this compound?
This compound has been reported to influence several key signaling pathways involved in inflammation and cell survival. These include the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway, the Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/AKT) pathway, and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[]
II. Troubleshooting Guides
Problem 1: High Background in Tetrazolium-Based Assays (e.g., MTT, XTT, WST-1)
-
Cause: Direct reduction of the tetrazolium salt by this compound.
-
Troubleshooting Steps:
-
Confirm Interference: Run a compound-only control as described in FAQ 3.
-
Switch to an Alternative Assay: Utilize non-tetrazolium-based methods like the SRB or CellTiter-Glo® assays. Detailed protocols are provided in Section IV.
-
Problem 2: Poor Solubility and Precipitation of the Compound in Culture Media
-
Cause: this compound is hydrophobic and may precipitate in aqueous media, especially at higher concentrations.
-
Troubleshooting Steps:
-
Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions in culture medium, ensuring vigorous mixing before adding to the cells.
-
Final Solvent Concentration: Keep the final DMSO concentration in the wells as low as possible (ideally ≤0.1%) and consistent across all treatments.
-
Visual Inspection: Before adding to cells, visually inspect the diluted compound in the medium for any signs of precipitation.
-
III. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5282-14-4 | [1][5] |
| Molecular Formula | C₃₀H₅₀O₂ | [1][6] |
| Molecular Weight | 442.72 g/mol | [1][6] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][2] |
Table 2: Representative Cytotoxicity of Oleanane (B1240867) Triterpenoids in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Oleanolic Acid | Panc-28 (Pancreatic) | Not Specified | ~101 | [7] |
| Oleanolic Acid | B16 2F2 (Melanoma) | Not Specified | 4.8 | [7] |
| Olean-12-en-3-one | Various | Not Specified | Generally less active than derivatives | [7] |
| CDDO (synthetic oleanane triterpenoid) | Various | Not Specified | 0.001 - 1 | [7] |
IV. Experimental Protocols
To mitigate artifacts associated with tetrazolium-based assays, the following detailed protocols for alternative cell viability assays are provided.
A. Sulforhodamine B (SRB) Assay Protocol
This assay quantifies cell density by staining total cellular protein with SRB dye.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired exposure time.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.[8][9]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8][9]
-
Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[10]
B. CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This assay measures ATP as an indicator of metabolically active cells.[3]
-
Cell Seeding and Treatment: Plate cells in an opaque-walled 96-well plate and treat with this compound as required for your experiment.
-
Reagent Equilibration: Thaw the CellTiter-Glo® Reagent and allow it to equilibrate to room temperature before use.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Luminescence Measurement: Record the luminescence using a luminometer.
V. Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the general signaling pathways reported to be modulated by oleanane triterpenoids.
Caption: p38 MAPK Signaling Pathway Modulation.
Caption: PI3K/AKT Signaling Pathway Modulation.
Caption: NF-κB Signaling Pathway Modulation.
Experimental Workflow
Caption: Troubleshooting workflow for triterpenoid interference.
References
- 1. biocrick.com [biocrick.com]
- 2. biocrick.com [biocrick.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. promega.com [promega.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory aA Comparative Analysis of the Anti-inflammatory Activities of Oleanolic Acid and Olean-12-ene-3,11-diol
A comprehensive review of existing scientific literature reveals a significant disparity in the available research on the anti-inflammatory properties of oleanolic acid versus olean-12-ene-3,11-diol. While oleanolic acid is a well-documented anti-inflammatory agent with extensive supporting experimental data, there is a notable lack of published studies specifically detailing the anti-inflammatory activity of this compound. This guide, therefore, provides a detailed overview of the established anti-inflammatory profile of oleanolic acid and highlights the current knowledge gap regarding this compound.
Oleanolic Acid: A Potent Anti-inflammatory Triterpenoid
Oleanolic acid, a naturally occurring pentacyclic triterpenoid, has been the subject of numerous studies demonstrating its significant anti-inflammatory effects. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Mediators
Oleanolic acid has been shown to effectively inhibit the production of several key mediators of inflammation. In various experimental models, it has demonstrated a dose-dependent reduction in nitric oxide (NO), a signaling molecule implicated in inflammatory processes. Furthermore, oleanolic acid significantly suppresses the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1][2].
The inhibitory effects of oleanolic acid on these inflammatory markers are summarized below:
| Inflammatory Mediator | Effect of Oleanolic Acid | Cell/Animal Model | Reference |
| Nitric Oxide (NO) | Inhibition | LPS-stimulated BV2 microglia | [1] |
| TNF-α | Inhibition of release and gene expression | LPS-stimulated BV2 microglia | [1][2] |
| IL-6 | Inhibition of release and gene expression | LPS-stimulated BV2 microglia | [1][2] |
| IL-1β | Inhibition of release and gene expression | LPS-stimulated BV2 microglia | [1][2] |
| sPLA2 | Inhibition | Human synovial fluid, human pleural fluid, snake venoms | [3] |
Table 1: Summary of the Inhibitory Effects of Oleanolic Acid on Key Inflammatory Mediators. This table provides a synopsis of the demonstrated inhibitory activity of oleanolic acid on various pro-inflammatory molecules.
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory properties of oleanolic acid are attributed to its ability to interfere with critical intracellular signaling cascades that regulate the inflammatory response. The two primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Pathway: Oleanolic acid has been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes[4]. It achieves this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.
MAPK Pathway: Oleanolic acid also modulates the MAPK signaling pathway, which plays a crucial role in the production of inflammatory cytokines and other mediators.
The following diagram illustrates the established mechanism of action of oleanolic acid in suppressing the inflammatory response.
Figure 1: Oleanolic Acid's Anti-inflammatory Mechanism. This diagram illustrates how Oleanolic Acid inhibits the LPS-induced inflammatory response by targeting the MAPK and NF-κB signaling pathways.
Experimental Protocols for Oleanolic Acid's Anti-inflammatory Activity
The following are summaries of typical experimental methodologies used to evaluate the anti-inflammatory effects of oleanolic acid.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 or human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of oleanolic acid for a specific duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
Measurement of Nitric Oxide (NO) Production
-
Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Collect the cell culture supernatant after treatment and stimulation.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for a short period (e.g., 10-15 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying cytokine levels in cell culture supernatants.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add cell culture supernatants to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a measurable color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
The cytokine concentration is calculated based on a standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Purpose: To assess the effect of oleanolic acid on the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific to the target proteins (e.g., phospho-IκBα, total IκBα, p65, phospho-p38, etc.).
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
This compound: An Unexplored Potential
In stark contrast to the wealth of data on oleanolic acid, our extensive literature search did not yield any specific experimental studies detailing the anti-inflammatory activity of this compound. While this compound is commercially available and has been isolated from natural sources such as Onychium japonicum[4], its biological activities, particularly in the context of inflammation, remain largely uninvestigated.
Studies on derivatives of olean-12-ene (B1638996) have shown some anti-inflammatory potential. For instance, a study on olean-12-en-28-ol, 3β-pentacosanoate demonstrated a reduction in pro-inflammatory cytokines in an animal model of multiple sclerosis. However, these findings cannot be directly extrapolated to this compound itself, as structural modifications can significantly alter biological activity.
Conclusion and Future Directions
Based on the currently available scientific literature, a direct and evidence-based comparison of the anti-inflammatory activities of this compound and oleanolic acid is not feasible. Oleanolic acid is a well-characterized anti-inflammatory agent with a clearly defined mechanism of action involving the inhibition of key pro-inflammatory mediators and signaling pathways.
The absence of data for this compound represents a significant knowledge gap. Future research is warranted to investigate the potential anti-inflammatory properties of this compound. Such studies should employ standardized in vitro and in vivo models to assess its effects on nitric oxide and pro-inflammatory cytokine production, and to elucidate its molecular targets within inflammatory signaling pathways. This would allow for a direct comparison with oleanolic acid and could potentially uncover a novel anti-inflammatory agent.
The following diagram illustrates the workflow for future research to address this knowledge gap.
Figure 2: Proposed Experimental Workflow. This chart outlines a potential research plan to evaluate the anti-inflammatory activity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. β-Amyrin, the cannabinoid receptors agonist, abrogates mice brain microglial cells inflammation induced by lipopolysaccharide/interferon-γ and regulates Mφ1/Mφ2 balances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Comprehensive in Vivo Activity Profiling of Olean-12-en-28-ol, 3β-Pentacosanoate in Experimental Autoimmune Encephalomyelitis: A Natural Remyelinating and Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Betulinic Acid and Olean-12-ene-3,11-diol
An Objective Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two pentacyclic triterpenoids: betulinic acid and Olean-12-ene-3,11-diol. While extensive research has characterized the potent anticancer activity of betulinic acid, publicly available data on the specific cytotoxicity of this compound is notably scarce. This document summarizes the existing experimental data for betulinic acid and discusses the potential of the oleanane (B1240867) scaffold based on related compounds, offering a valuable resource for researchers in oncology and medicinal chemistry.
Executive Summary
Betulinic acid, a lupane-type triterpenoid, has been extensively documented as a selective cytotoxic agent against a wide array of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway. In contrast, this compound, an oleanane-type triterpenoid, lacks comprehensive public data regarding its cytotoxic effects. This guide will focus on the robust dataset available for betulinic acid while providing context for the oleanane class of compounds.
Quantitative Cytotoxicity Data: Betulinic Acid
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following table summarizes the IC50 values of betulinic acid against a variety of human cancer cell lines, as reported in scientific literature.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Betulinic Acid | A375 | Melanoma | 16.91 | [1] |
| Betulinic Acid | SK-MEL-28 | Melanoma | 2.21 - 15.94 | [2] |
| Betulinic Acid | FM55M2 | Melanoma | 2.21 - 15.94 | [2] |
| Betulinic Acid | FM55P | Melanoma | 2.21 - 15.94 | [2] |
| Betulinic Acid | MCF-7 | Breast Adenocarcinoma | ~112 | [3] |
| Betulinic Acid | HT-29 | Colorectal Adenocarcinoma | ~84.5 | [3] |
| Betulinic Acid | NCI-H460 | Non-small Cell Lung Cancer | ~13.4 (6.1 µg/mL) | [3] |
| Betulinic Acid | HeLa | Cervical Cancer | 1.8 µg/mL | [4] |
| Betulinic Acid | Ovarian Cancer Cells | Ovarian Cancer | 1.8 - 4.5 µg/mL | [4] |
| Betulinic Acid | Glioblastoma Cells | Brain Tumor | 2 - 17 µg/mL | [4] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and assay methodology.
Cytotoxicity of this compound: A Data Gap
A comprehensive search of scientific literature and databases reveals a significant lack of publicly available data on the cytotoxicity of this compound against cancer cell lines. While the compound is commercially available and has been isolated from natural sources like Onychium japonicum, its bioactivity profile in the context of oncology is not well-characterized.
However, studies on structurally related oleanane triterpenoids suggest that this chemical scaffold possesses cytotoxic potential. For instance, a study on Olean-12-ene-2,3-diol demonstrated significant antiproliferative activity against human melanoma (A375) and cervical cancer (Me-180) cell lines, with concentrations of 50-100 µg/ml causing over 90% cell death[5]. Furthermore, derivatives of Olean-12-en-3-one have been shown to be highly potent cytotoxic agents[6]. These findings suggest that this compound warrants further investigation as a potential cytotoxic agent.
Mechanism of Action: Betulinic Acid-Induced Apoptosis
Betulinic acid primarily exerts its cytotoxic effects by inducing apoptosis, a form of programmed cell death, through the intrinsic or mitochondrial pathway. This process is often independent of the p53 tumor suppressor protein, making it a promising therapeutic for p53-mutant cancers. The key events in this pathway are illustrated below.
References
- 1. Assessment of Betulinic Acid Cytotoxicity and Mitochondrial Metabolism Impairment in a Human Melanoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [ujcontent.uj.ac.za]
- 6. benchchem.com [benchchem.com]
Validating the Anti-Proliferative Effect of Olean-12-ene-3,11-diol: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential anti-proliferative effects of Olean-12-ene-3,11-diol with established positive controls, doxorubicin (B1662922) and paclitaxel (B517696). While direct quantitative data on the anti-proliferative activity of this compound is limited in publicly available literature, this guide synthesizes information on related oleanane (B1240867) triterpenoids and provides a framework for its evaluation. The supporting experimental data for the positive controls is presented to offer a benchmark for future studies.
Introduction to this compound
Comparative Analysis of Anti-Proliferative Activity
To provide a framework for validating the anti-proliferative effects of this compound, this section presents the well-documented cytotoxic activities of two commonly used positive controls, doxorubicin and paclitaxel, across a range of human cancer cell lines. This data, summarized from multiple studies, serves as a reference for the expected potency of established anti-cancer agents.
Table 1: Comparative Anti-Proliferative Activity of Positive Controls
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Paclitaxel IC50 (nM) |
| MCF-7 | Breast Cancer | 0.04 - 2.5 | 2.5 - 10 |
| HeLa | Cervical Cancer | 0.1 - 0.5 | 5 - 100 |
| A549 | Lung Cancer | 0.2 - 1.0 | 5 - 50 |
| HepG2 | Liver Cancer | 0.3 - 1.5 | 10 - 100 |
| K562 | Leukemia | 0.05 - 0.2 | 2 - 20 |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Potential Signaling Pathways of this compound
While direct evidence for the signaling pathways modulated by this compound is emerging, preliminary data suggests a potential role in the PI3K/Akt pathway. One source indicates that this compound protects PC12 cells against corticosterone-induced injury through the activation of the PI3K/AKT pathway[]. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its inhibition is a key target for many anti-cancer therapies.
Furthermore, studies on other oleanane triterpenoids have shown modulation of both the PI3K/Akt and MAPK signaling pathways, which are frequently dysregulated in cancer.
Caption: Putative mechanism of this compound on PI3K/Akt and MAPK pathways.
Experimental Protocols
To facilitate the validation of this compound's anti-proliferative effects, detailed protocols for standard in vitro assays are provided below.
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Doxorubicin or Paclitaxel (as positive control)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the positive control (e.g., doxorubicin), and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
BrdU Cell Proliferation Assay
This assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Doxorubicin or Paclitaxel (as positive control)
-
Complete cell culture medium
-
BrdU labeling solution (10 mM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and treat them as described in the MTT assay protocol.
-
Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Remove the labeling medium and fix/denature the cells according to the manufacturer's instructions.
-
Add the anti-BrdU antibody and incubate for 1-2 hours at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells and add the substrate solution.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
Caption: Workflow for assessing the anti-proliferative effects of test compounds.
Conclusion
While direct evidence for the anti-proliferative efficacy of this compound is still emerging, its structural similarity to other bioactive oleanane triterpenoids suggests it is a compound of interest for cancer research. The data on established positive controls like doxorubicin and paclitaxel provide a clear benchmark for evaluating its potential potency. The suggested involvement of the PI3K/Akt pathway offers a promising avenue for mechanistic studies. Further investigation using the standardized protocols outlined in this guide is warranted to fully elucidate the anti-cancer potential of this compound.
References
"head-to-head comparison of Olean-12-ene-3,11-diol and ursolic acid"
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of natural product research, pentacyclic triterpenoids have emerged as a promising class of compounds with diverse pharmacological activities. Among these, ursolic acid has been extensively studied, revealing a wide array of therapeutic potentials. In contrast, its structural relative, Olean-12-ene-3,11-diol, remains a comparatively enigmatic molecule with a scarcity of in-depth scientific investigation. This guide provides a head-to-head comparison of these two triterpenoids, summarizing the wealth of experimental data for ursolic acid and contrasting it with the currently limited understanding of this compound.
Chemical Structures
This compound and ursolic acid share a common pentacyclic triterpenoid (B12794562) scaffold but differ in their functional groups and the arrangement of methyl groups on the E-ring, which can significantly influence their biological activities.
-
This compound: Belongs to the oleanane (B1240867) series of triterpenoids.
-
Ursolic Acid: Belongs to the ursane (B1242777) series of triterpenoids.
Comparative Biological Activities
A stark contrast exists in the volume of research and, consequently, the available data on the biological activities of these two compounds. Ursolic acid has been the subject of numerous in vitro and in vivo studies, leading to a robust body of evidence for its therapeutic potential. The information available for this compound, however, is sparse and often lacks rigorous scientific validation.
Anti-inflammatory Activity
Ursolic Acid: Possesses well-documented anti-inflammatory properties. It has been shown to significantly reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α in various experimental models[1]. Its mechanism of action involves the inhibition of key inflammatory signaling pathways, including NF-κB, AP-1, and NF-AT[2].
This compound: While some anecdotal reports suggest it may reduce pro-inflammatory cytokines, there is a lack of peer-reviewed scientific studies with quantitative data to substantiate these claims. One study on a related oleanane derivative, olean-12-en-28-ol, 3β-pentacosanoate (OPCA), demonstrated anti-inflammatory effects in an experimental autoimmune encephalomyelitis model, suggesting that the oleanane scaffold may possess inherent anti-inflammatory potential[3][4][5]. However, direct experimental evidence for this compound is not available in the current scientific literature.
Anticancer Activity
Ursolic Acid: Exhibits potent anticancer effects across a wide range of cancer cell lines. It has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis[6]. The anticancer activity of ursolic acid is mediated through multiple signaling pathways, including the inhibition of the PI3K/Akt/mTOR and MAPK/ERK pathways[7][8].
This compound: There is a significant lack of published research on the anticancer properties of this compound. While its structural similarity to other bioactive triterpenoids suggests potential in this area, experimental data from in vitro or in vivo cancer models is not currently available in peer-reviewed literature.
Data Presentation: A Tale of Two Compounds
The disparity in the available research is clearly reflected in the quantitative data.
Table 1: Quantitative Data on the Biological Activity of Ursolic Acid
| Biological Activity | Assay | Cell Line/Model | IC50 / Effect | Reference |
| Anticancer | MTT Assay | SK-MEL-24 (Melanoma) | 25 µM | [7] |
| MTT Assay | A431 (Epidermoid Carcinoma) | 6.8 µM (24h), 5.2 µM (48h), 1.4 µM (168h) | [9] | |
| CCK-8 Assay | MDA-MB-231 (Breast Cancer) | 24.0 ± 1.8 μM (48h) | [8] | |
| CCK-8 Assay | MCF-7 (Breast Cancer) | 29.2 ± 2.1 μM (48h) | [8] | |
| MTT Assay | T24 (Bladder Cancer) | 14.20 µM | [10] | |
| MTT Assay | 5637 (Bladder Cancer) | 10.97 µM | [10] | |
| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition observed at 1-50 µM | [11] |
| IL-8 Production | HT-29 (Colon Carcinoma) | Inhibition observed at 1-25 µM | [11] |
Table 2: Quantitative Data on the Biological Activity of this compound
| Biological Activity | Assay | Cell Line/Model | IC50 / Effect | Reference |
| Anti-inflammatory | Not specified | Not specified | Anecdotal reports of reduced pro-inflammatory cytokines | - |
| Anticancer | Not specified | Not specified | No peer-reviewed data available | - |
Experimental Protocols
Detailed experimental protocols for the assays listed for ursolic acid are widely available in the cited literature. For instance, the MTT assay for cell viability and the Griess assay for nitric oxide production are standard colorimetric methods. Western blotting is a common technique used to analyze the expression of proteins involved in signaling pathways.
Due to the lack of published research, detailed experimental protocols for evaluating the biological activities of this compound are not available.
Signaling Pathways
Ursolic Acid Signaling Pathways
Ursolic acid's diverse biological effects are a result of its ability to modulate multiple key cellular signaling pathways.
References
- 1. Frontiers | Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis [frontiersin.org]
- 2. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Comprehensive in Vivo Activity Profiling of Olean-12-en-28-ol, 3β-Pentacosanoate in Experimental Autoimmune Encephalomyelitis: A Natural Remyelinating and Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acikerisim.agu.edu.tr [acikerisim.agu.edu.tr]
- 6. mdpi.com [mdpi.com]
- 7. Ursolic Acid Exhibits Potent Anticancer Effects in Human Metastatic Melanoma Cancer Cells (SK-MEL-24) via Apoptosis Induction, Inhibition of Cell Migration and Invasion, Cell Cycle Arrest, and Inhibition of Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytostatic, cytotoxic and protein tyrosine kinase inhibitory activity of ursolic acid in A431 human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Evaluating the Selectivity of Oleanane Triterpenoids for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of cancer cells remains a cornerstone of modern oncology research. Oleanane triterpenoids, a class of natural compounds, and their synthetic derivatives have garnered significant interest for their potential anticancer activities. This guide provides a comparative overview of the selectivity of these compounds, with a focus on derivatives of oleanolic acid, a parent compound to Olean-12-ene-3,11-diol. Due to the limited publicly available data specifically for this compound, this guide will leverage data from closely related oleanolic acid derivatives to provide a representative analysis of selectivity for cancer cells over normal cells.
Comparative Cytotoxicity Data
The selectivity of a compound is often expressed by comparing its half-maximal inhibitory concentration (IC50) against cancerous and non-cancerous cell lines. A higher IC50 value for normal cells compared to cancer cells indicates a favorable selectivity profile. The table below summarizes the cytotoxic activity of oleanolic acid and some of its derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) (Normal IC50 / Cancer IC50) |
| Oleanolic Acid | HepG2 (Liver Carcinoma) | 30[1] | AML12 (Normal Liver) | 120[1] | 4 |
| Oleanolic Acid Derivative (Compound 52) | A431 (Skin Carcinoma) | 2.67[2] | Various Normal Cell Lines | >50[2] | >18.7 |
| Oleanolic Acid | DU145 (Prostate Cancer) | ~50.8 (112.57 µg/mL)[3] | - | - | - |
| Oleanolic Acid | MCF-7 (Breast Cancer) | ~59.7 (132.29 µg/mL)[3] | - | - | - |
| Oleanolic Acid | U87 (Glioblastoma) | ~73.8 (163.60 µg/mL)[3] | - | - | - |
| Olean-12-eno[2,3-c][4][5]Oxadiazol-28-Oic Acid (OEOA) | K562 (Leukemia) | 0.78[6] | HEKneo (Neonatal Keratinocytes) | >10[6] | >12.8 |
| Olean-12-eno[2,3-c][4][5]Oxadiazol-28-Oic Acid (OEOA) | HEL (Leukemia) | 0.21[6] | HEKneo (Neonatal Keratinocytes) | >10[6] | >47.6 |
| Olean-12-eno[2,3-c][4][5]Oxadiazol-28-Oic Acid (OEOA) | Jurkat (Leukemia) | 0.29[6] | HEKneo (Neonatal Keratinocytes) | >10[6] | >34.5 |
Note: IC50 values for Oleanolic Acid in DU145, MCF-7, and U87 cells were converted from µg/mL assuming a molecular weight of 456.7 g/mol . The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxic effects of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or other derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 24, 48, or 72 hours.[7]
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[7][8]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Evaluating Selectivity
The following diagram illustrates a typical workflow for assessing the selectivity of a test compound.
Caption: Workflow for determining the in vitro selectivity of a compound.
Signaling Pathway of Oleanolic Acid-Induced Apoptosis
Oleanolic acid and its derivatives can induce apoptosis in cancer cells through multiple signaling pathways. A simplified representation of the mitochondrial (intrinsic) apoptosis pathway, which is often implicated, is shown below. These compounds can lead to the activation of pro-apoptotic proteins and caspases, ultimately resulting in programmed cell death.
Caption: Simplified intrinsic apoptosis pathway induced by oleanolic acid derivatives.
Conclusion
The available data on oleanolic acid and its derivatives suggest that this class of compounds holds promise for the development of selective anticancer agents. Several derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines while exhibiting lower toxicity towards normal cells. The primary mechanism of action appears to be the induction of apoptosis through the mitochondrial pathway. Further research, including more comprehensive in vivo studies and the exploration of a wider range of derivatives, is warranted to fully elucidate their therapeutic potential. While specific data for this compound is currently limited, the findings for related compounds provide a strong rationale for its further investigation as a potentially selective anticancer agent.
References
- 1. Inhibition of cancer cell growth by oleanolic acid in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. geneonline.com [geneonline.com]
- 5. Oleanolic acid induces apoptosis of MKN28 cells via AKT and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olean-12-Eno[2,3-c] [1,2,5]Oxadiazol-28-Oic Acid (OEOA) Induces G1 Cell Cycle Arrest and Differentiation in Human Leukemia Cell Lines | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. MTT assay protocol | Abcam [abcam.com]
Olean-12-ene-3,11-diol: A Comparative Analysis of its Potential Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anti-inflammatory efficacy of Olean-12-ene-3,11-diol against established anti-inflammatory drugs, dexamethasone (B1670325) and indomethacin (B1671933). While direct quantitative data for this compound is not yet available in the public domain, this document synthesizes existing experimental data on closely related oleanane (B1240867) triterpenoids and known anti-inflammatory agents to provide a valuable benchmark for future research and development.
Executive Summary
This compound, a pentacyclic triterpenoid, belongs to the oleanane class of compounds, which are recognized for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] This guide presents a comparative analysis based on the inhibitory activity of related natural compounds and the established mechanisms of action for this molecular class. The data strongly suggest that this compound holds significant promise as a novel anti-inflammatory agent.
Quantitative Comparison of Anti-Inflammatory Activity
To provide a framework for evaluating the potential efficacy of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for known anti-inflammatory drugs and related triterpenoids in key in vitro assays. The data is derived from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard model for assessing anti-inflammatory activity.
| Compound | Assay | Target | IC50 (µM) | Reference |
| Dexamethasone | Nitric Oxide (NO) Production | iNOS | Not specified | [3] |
| Indomethacin | Prostaglandin (B15479496) E2 (PGE2) Production | COX-2 | 0.95 | Not specified |
| Angulatinpip II | Nitric Oxide (NO) Production | iNOS | 8.93 | [4] |
| 1β,6α-diacetoxy-9α-benzoyloxy-β-dihydroagarofuran | Nitric Oxide (NO) Production | iNOS | 42.52 | [4] |
Note: Angulatinpip II and 1β,6α-diacetoxy-9α-benzoyloxy-β-dihydroagarofuran are β-dihydroagarofuran sesquiterpene polyesters isolated from Celastrus angulatus, a plant species from which this compound has also been isolated.[4]
Mechanistic Insights: Targeting Key Inflammatory Pathways
Oleanolic acid and its derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.[2][5] It is highly probable that this compound shares a similar mechanism of action.
Inhibition of Pro-inflammatory Mediators
Oleanane triterpenoids have been demonstrated to suppress the production of critical inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes.[6]
Modulation of NF-κB and MAPK Signaling Pathways
The anti-inflammatory actions of this class of compounds are largely attributed to their ability to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7][8] By inhibiting these pathways, oleanane triterpenoids can effectively downregulate the expression of a wide range of pro-inflammatory genes, including those encoding for cytokines and chemokines.[9][10]
Visualizing the Molecular Mechanisms
To illustrate the potential mechanism of action of this compound and the experimental workflow for its evaluation, the following diagrams are provided in DOT language.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory efficacy of this compound.
Cell Culture and Treatment
RAW 264.7 murine macrophages are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. Cells should be seeded in appropriate culture plates and allowed to adhere overnight. Prior to stimulation, cells are pre-treated with varying concentrations of this compound, dexamethasone, or indomethacin for 1-2 hours. Subsequently, inflammation is induced by adding 1 µg/mL of lipopolysaccharide (LPS).
Nitric Oxide (NO) Production Assay
Nitrite (B80452) accumulation in the culture supernatant, an indicator of NO production, is measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) Immunoassay
PGE2 levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Western Blot Analysis for iNOS and COX-2 Expression
After treatment, cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin), followed by incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB and MAPK Pathway Analysis
The activation of NF-κB and MAPK signaling pathways can be assessed by Western blot analysis of the phosphorylated forms of key proteins such as IκBα, p65 (for NF-κB) and ERK, JNK, p38 (for MAPKs).
Caption: In vitro anti-inflammatory experimental workflow.
Conclusion
While direct experimental data for this compound is pending, the available evidence from closely related oleanane triterpenoids strongly supports its potential as a potent anti-inflammatory agent. The established mechanisms of action for this class of compounds, involving the inhibition of key pro-inflammatory mediators and the modulation of critical signaling pathways like NF-κB and MAPK, provide a solid foundation for its further investigation. The comparative data presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas | springermedizin.de [springermedizin.de]
- 4. Two new β-dihydroagarofuran sesquiterpene polyesters from the seeds of Celastrus angulatus Maxim and their nitric oxide inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of oleanolic acid on LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Diterpenoids from Celastrus orbiculatus in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Comprehensive in Vivo Activity Profiling of Olean-12-en-28-ol, 3β-Pentacosanoate in Experimental Autoimmune Encephalomyelitis: A Natural Remyelinating and Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Olean-12-ene-3,11-diol's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Olean-12-ene-3,11-diol, a pentacyclic triterpenoid (B12794562) with promising therapeutic potential. Its performance is objectively compared with its parent compound, oleanolic acid, and the potent synthetic derivative, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO). This analysis is supported by experimental data and detailed methodologies to assist researchers in their drug discovery and development endeavors.
Comparative Analysis of Biological Activity
This compound and its analogs exhibit significant anti-inflammatory and anti-cancer properties. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency.
Anti-Inflammatory Activity
| Compound | Assay | Cell Line/Model | IC50 / Inhibition | Reference |
| Oleanolic Acid | NO Production Inhibition (48h) | RAW 264.7 | 31.28 ± 2.01 µg/mL | [] |
| Oleanolic Acid | NO Production Inhibition (72h) | RAW 264.7 | 42.91 ± 0.27 µg/mL | [] |
| Oleanolic Acid Derivative (OADP) | NO Production Inhibition (48h) | RAW 264.7 | 1.09 ± 0.01 µg/mL | [] |
| Oleanolic Acid Derivative (OADP) | NO Production Inhibition (72h) | RAW 264.7 | 0.95 ± 0.01 µg/mL | [] |
| CDDO | iNOS and COX-2 Induction | Macrophages | 10⁻³ - 10⁻¹ µM | [] |
Anticancer Activity
The cytotoxic effects of this compound and its comparators have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid | Panc-28 (Pancreatic) | ~101 | [2] |
| Oleanolic Acid | B16 2F2 (Melanoma) | 4.8 | [2] |
| This compound | Data Not Available | N/A | |
| CDDO | Various tumor cell lines | 0.001 - 1 | [2] |
| CDDO-Me | Ovarian Cancer Cells | Potent (Specific IC50 not provided) | [3][4] |
Mechanism of Action: A Focus on Key Signaling Pathways
The primary mechanism of action for oleanane (B1240867) triterpenoids involves the modulation of critical signaling pathways implicated in inflammation and cancer, most notably the NF-κB pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of target genes.
Oleanolic acid and its derivatives, particularly CDDO, are known to inhibit the NF-κB signaling pathway.[3] This inhibition is a key contributor to their anti-inflammatory and anti-cancer effects. While direct quantitative data on NF-κB inhibition by this compound is limited, its structural similarity to oleanolic acid suggests a comparable mechanism.
Caption: Canonical NF-κB signaling pathway and proposed inhibition by oleanane triterpenoids.
Apoptosis Induction
In addition to their anti-inflammatory effects, oleanane triterpenoids induce apoptosis (programmed cell death) in cancer cells. This is a crucial mechanism for their anti-cancer activity. Derivatives of oleanolic acid have been shown to trigger the intrinsic apoptotic pathway.
Caption: Simplified intrinsic apoptosis pathway induced by oleanane triterpenoids.
Experimental Protocols
To facilitate further research and cross-validation, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines and to determine their IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, Oleanolic Acid, CDDO) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the MTT cell viability assay.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantifies the inhibitory effect of a compound on NF-κB transcriptional activity.
Materials:
-
Cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
NF-κB inducing agent (e.g., TNF-α)
-
Luciferase assay reagent
-
96-well white, opaque plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well white, opaque plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
NF-κB Stimulation: Stimulate the cells with an NF-κB inducing agent (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control and a vehicle control.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration). Calculate the percentage of NF-κB inhibition and determine the IC50 value.
Caption: Experimental workflow for the NF-κB luciferase reporter assay.
References
"comparative study of Olean-12-ene-3,11-diol and erythrodiol"
A comprehensive comparative analysis of Olean-12-ene-3,11-diol and Erythrodiol is presented for researchers, scientists, and drug development professionals. This guide delves into the available experimental data, biological activities, and modulated signaling pathways of these two oleanane-type pentacyclic triterpenoids. While substantial research is available for Erythrodiol, quantitative experimental data for this compound remains limited in publicly accessible literature.
Chemical Structure and Properties
Both this compound and Erythrodiol share the same oleanane (B1240867) skeleton, a common feature of many bioactive triterpenoids. Their structural similarity suggests the potential for overlapping biological activities, yet the differences in the position of their hydroxyl groups likely contribute to distinct pharmacological profiles.
Table 1: Physicochemical Properties
| Property | This compound | Erythrodiol |
| Chemical Formula | C₃₀H₅₀O₂ | C₃₀H₅₀O₂ |
| Molecular Weight | 442.72 g/mol | 442.72 g/mol |
| IUPAC Name | (3β,11α)-Olean-12-ene-3,11-diol | (3β,28)-Olean-12-ene-3,28-diol |
| CAS Number | 5282-14-4 | 545-48-2 |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] | Soluble in DMF, Ethanol. |
Comparative Biological Activities
Erythrodiol has been the subject of numerous studies, revealing a broad spectrum of biological effects. In contrast, the bioactivity of this compound is less characterized, with available information suggesting potential roles in inflammation, lipid metabolism, and neuroprotection.
Anticancer Activity
Erythrodiol has demonstrated notable anti-proliferative and apoptotic effects in various cancer cell lines.
Table 2: Anticancer Activity of Erythrodiol
| Cell Line | Activity | IC₅₀ / EC₅₀ (µM) | Reference |
| HT-29 (Human colorectal adenocarcinoma) | Anti-proliferative | EC₅₀: 48.8 ± 3.7 | [2][3] |
| HT-29 (Human colorectal adenocarcinoma) | Apoptosis (Caspase-3-like activity induction) | - | [2][3] |
| HepG2 (Human hepatocarcinoma) | Cytotoxic | IC₅₀: 27.3 (at 24h) | [4] |
| HepG2 (Human hepatocarcinoma) | Cytotoxic | IC₅₀: 8.3 µg/mL (at 72h) | [5] |
No quantitative data on the anticancer activity of this compound was found in the reviewed literature.
Anti-inflammatory Activity
Both compounds are reported to possess anti-inflammatory properties. Erythrodiol's anti-inflammatory effects have been linked to the reduction of neutrophil infiltration.[6] While specific quantitative data for this compound is not available, a related compound, Olean-12-ene-3,11-dione, has been noted for its anti-inflammatory activity.[7]
Other Biological Activities
Erythrodiol has been shown to have vasorelaxant effects and modulates the hepatic transcriptome in a sex and dose-dependent manner.[6] It also enhances cholesterol efflux from macrophages by stabilizing the ABCA1 protein. Research on this compound suggests potential antilipemic and neuroprotective activities, though detailed studies are lacking.
Signaling Pathways
Both this compound and Erythrodiol are suggested to modulate the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.
Caption: PI3K/AKT signaling pathway modulated by this compound and Erythrodiol.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of methodologies commonly employed in the evaluation of these compounds.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HT-29, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (this compound or Erythrodiol) and a vehicle control (e.g., DMSO) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The treatment medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.[4]
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of NO.
-
Compound Treatment: Cells are co-treated with the inflammatory stimulus and various concentrations of the test compound.
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The inhibition of NO production by the test compound is calculated by comparing the nitrite concentrations in the treated and untreated stimulated cells.
References
- 1. PI3-kinase in concert with Src promotes the S-phase entry of oestradiol-stimulated MCF-7 cells: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. benchchem.com [benchchem.com]
- 3. Erythrodiol, a natural triterpenoid from olives, has antiproliferative and apoptotic activity in HT-29 human adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Erythrodiol on the Antioxidant Response and Proteome of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 6. Research Portal [ujcontent.uj.ac.za]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Olean-12-ene-3,11-diol
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for handling Olean-12-ene-3,11-diol.
Personal Protective Equipment (PPE)
A thorough hazard assessment is essential to determine the appropriate PPE for any laboratory procedure.[5][6] Based on the handling of similar chemicals, the following PPE is recommended to create a barrier between the user and potential hazards.[7]
Summary of Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards). A face shield should be worn over safety glasses when there is a splash hazard.[5][8][9] | Protects against potential splashes of the compound or solvents, as well as airborne particulates. Safety glasses alone do not offer sufficient protection from chemical splashes.[5] |
| Skin Protection | Wear a flame-resistant lab coat and appropriate chemical-resistant gloves.[9] Disposable nitrile gloves are a minimum requirement for incidental contact.[5][8] For more extensive handling, consider double-gloving or using heavier-duty gloves.[5] Long pants and closed-toe shoes are mandatory.[5][10] | Prevents skin contact with the chemical. The type of glove should be selected based on the solvent being used, as disposable nitrile gloves offer limited protection against some chemicals.[8] |
| Respiratory Protection | If exposure limits are exceeded or if dust or aerosols are generated and cannot be controlled by engineering controls (e.g., a fume hood), a full-face respirator may be necessary.[9] A proper respiratory protection program, including fit testing and training, is required if respirators are used.[8] | Protects against inhalation of the compound, which could cause irritation or other health effects. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, confirm that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
When weighing or transferring the solid compound, take care to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing. This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
-
Avoid direct contact with the skin, eyes, and clothing.
3. In Case of Exposure:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
In case of skin contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[9]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]
Disposal Plan
All waste materials should be handled in accordance with local, state, and federal regulations.
-
Solid Waste: Collect any solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be disposed of as hazardous waste.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. Olean-12-ene-3β,24-diol [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. echemi.com [echemi.com]
- 10. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
